Methyl 1-cyanocyclopropanecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 600026. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-cyanocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-5(8)6(4-7)2-3-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQYMXXUAFDGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326529 | |
| Record name | methyl 1-cyanocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6914-73-4 | |
| Record name | Cyclopropanecarboxylic acid, 1-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 1-cyanocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1-cyanocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-cyanocyclopropanecarboxylate is a bifunctional organic compound featuring a strained cyclopropane ring substituted with both a cyano and a methyl ester group at the same carbon atom. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the introduction of the 1-cyanocyclopropyl moiety into more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, including detailed experimental protocols and characterization data.
Chemical Properties and Data
This compound is a liquid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6914-73-4 | [1] |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | 98% | [1] |
Synthesis
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl acrylate
-
2-Chloroacetonitrile (or 2-bromoacetonitrile)
-
Sodium hydride (NaH) or another suitable non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
-
Quaternary ammonium salt (e.g., tetrabutylammonium bromide) as a phase-transfer catalyst (optional)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or diethyl ether for extraction
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl acrylate (1.0 equivalent) and 2-chloroacetonitrile (1.1 equivalents) in anhydrous THF to the stirred suspension via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Logical Workflow for the Synthesis:
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not explicitly available in the provided search results. However, based on the known chemical shifts of similar structures, a predicted ¹H and ¹³C NMR spectrum can be outlined.
Predicted ¹H NMR Spectrum (CDCl₃)
-
~3.8 ppm (s, 3H): The singlet corresponds to the three protons of the methyl ester group (-OCH₃).
-
~1.6-1.8 ppm (m, 2H): A multiplet for the two protons on one of the cyclopropane methylene groups.
-
~1.3-1.5 ppm (m, 2H): A multiplet for the two protons on the other cyclopropane methylene group. The two sets of methylene protons on the cyclopropane ring are diastereotopic and would be expected to show complex splitting patterns.
Predicted ¹³C NMR Spectrum (CDCl₃)
-
~168 ppm: Quaternary carbon of the ester carbonyl group (C=O).
-
~118 ppm: Quaternary carbon of the nitrile group (C≡N).
-
~53 ppm: Carbon of the methyl ester group (-OCH₃).
-
~25 ppm: Quaternary carbon of the cyclopropane ring to which the cyano and ester groups are attached.
-
~18 ppm: The two equivalent methylene carbons of the cyclopropane ring (-CH₂-).
Predicted Infrared (IR) Spectrum
-
~2250 cm⁻¹: A sharp, medium intensity peak corresponding to the C≡N stretching vibration of the nitrile group.
-
~1735 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the ester carbonyl group.
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl and cyclopropyl groups.
-
~1200 cm⁻¹: C-O stretching vibration of the ester group.
Reactivity and Potential Applications
This compound is a "donor-acceptor" cyclopropane, although the term is more commonly applied to cyclopropanes with vicinal donor and acceptor groups. The geminal electron-withdrawing cyano and ester groups significantly activate the cyclopropane ring, making it susceptible to nucleophilic ring-opening reactions.
Nucleophilic Ring-Opening Reactions
The strained C-C bonds of the cyclopropane ring can be cleaved by various nucleophiles. The attack can occur at either of the methylene carbons, leading to the formation of a functionalized linear product. The regioselectivity of the ring-opening would be influenced by the nature of the nucleophile and the reaction conditions.
General Reaction Scheme:
Potential Applications in Drug Development
The 1-cyanocyclopropyl group is a valuable motif in medicinal chemistry. Its incorporation into drug candidates can influence their conformational properties, metabolic stability, and binding affinity to biological targets. This compound serves as a key building block for introducing this moiety. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for synthetic elaboration. The ester can be saponified or converted to an amide. These transformations open up a wide range of possibilities for creating diverse molecular scaffolds for drug discovery.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data is somewhat limited in publicly accessible literature, its synthesis and reactivity can be reasonably predicted based on the well-established chemistry of cyclopropane derivatives. Further research into the specific reactions and applications of this compound is warranted to fully exploit its synthetic utility.
References
An In-depth Technical Guide to the Structure Elucidation of Methyl 1-Cyanocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the structural elucidation of methyl 1-cyanocyclopropanecarboxylate, a key building block in medicinal and process chemistry. Due to the presence of a strained cyclopropane ring and two distinct functional groups—a nitrile and a methyl ester—at the same quaternary carbon, its characterization requires a multi-faceted analytical approach. This guide outlines the expected spectroscopic data, provides detailed experimental protocols for its characterization, and presents a logical workflow for its structural confirmation.
Chemical Structure and Properties
This compound possesses a unique and compact structure. The central feature is a cyclopropane ring with a quaternary carbon atom (C1) substituted with both a cyano (-C≡N) group and a methyl ester (-COOCH₃) group. This arrangement makes it a valuable synthetic intermediate.
Molecular Formula: C₆H₇NO₂
Molecular Weight: 125.13 g/mol
IUPAC Name: methyl 1-cyanocyclopropane-1-carboxylate
Spectroscopic Data for Structure Confirmation
The definitive identification of this compound relies on the combined interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following table summarizes the predicted quantitative data for each technique.
| Analytical Technique | Feature | Expected Value | Interpretation |
| ¹H-NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~ 3.8 ppm | Singlet, 3H (Methyl protons, -OCH₃) |
| Chemical Shift (δ) | ~ 1.6 - 1.8 ppm | Multiplet, 4H (Cyclopropyl protons, -CH₂CH₂-) | |
| ¹³C-NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~ 165 ppm | Ester Carbonyl Carbon (-C =O) |
| Chemical Shift (δ) | ~ 118 ppm | Nitrile Carbon (-C ≡N) | |
| Chemical Shift (δ) | ~ 54 ppm | Methyl Carbon (-OC H₃) | |
| Chemical Shift (δ) | ~ 25 ppm | Quaternary Cyclopropyl Carbon (C -(CN)(CO₂Me)) | |
| Chemical Shift (δ) | ~ 20 ppm | Methylene Cyclopropyl Carbons (-C H₂C H₂-) | |
| IR Spectroscopy (Neat) | Wavenumber (cm⁻¹) | ~ 2250 cm⁻¹ | Strong, sharp peak (C≡N stretch of nitrile) |
| Wavenumber (cm⁻¹) | ~ 1745 cm⁻¹ | Strong, sharp peak (C=O stretch of ester) | |
| Wavenumber (cm⁻¹) | ~ 3010-2950 cm⁻¹ | Medium peaks (C-H stretch of alkyl groups) | |
| Wavenumber (cm⁻¹) | ~ 1250-1100 cm⁻¹ | Strong peak (C-O stretch of ester) | |
| Mass Spectrometry (EI) | Mass-to-Charge (m/z) | 125 | Molecular Ion [M]⁺ |
| Mass-to-Charge (m/z) | 94 | Fragment: [M - OCH₃]⁺ | |
| Mass-to-Charge (m/z) | 66 | Fragment: [M - CO₂CH₃]⁺ |
Experimental Protocols
Accurate data acquisition is critical for unambiguous structure elucidation. The following are standardized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H-NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS peak.
-
-
¹³C-NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 240 ppm, 1024 or more scans (due to lower natural abundance of ¹³C), relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum and reference to the CDCl₃ solvent peak (δ 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups (nitrile, ester).
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a lint-free cloth soaked in isopropanol and performing a background scan.
-
Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Process the spectrum by performing a baseline correction and labeling the major absorption peaks.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and analyze fragmentation patterns for structural confirmation.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Data Acquisition:
-
Inject 1 µL of the solution into the GC inlet.
-
Use a suitable GC temperature program to separate the compound from any impurities. For example, start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
The mass spectrometer should be set to scan a mass range of m/z 40-300.
-
The ionization energy for EI is typically set at 70 eV.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion [M]⁺.
-
Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the proposed structure.
-
Visualization of the Elucidation Process
The logical flow from sample to confirmed structure is a critical aspect of the elucidation process. The following diagram illustrates this workflow.
Caption: Workflow for the structural elucidation of this compound.
An In-depth Technical Guide to Methyl 1-cyanocyclopropanecarboxylate (CAS Number 6914-73-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-cyanocyclopropanecarboxylate, bearing the CAS number 6914-73-4, is a versatile bifunctional organic compound. Its unique structure, featuring a strained cyclopropane ring substituted with both a cyano and a methyl ester group, makes it a valuable building block in organic synthesis. These electron-withdrawing groups activate the cyclopropane ring, rendering it susceptible to various chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and reactivity, with a focus on its potential applications in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a liquid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6914-73-4 | [1][2][3] |
| Molecular Formula | C₆H₇NO₂ | [1][2][3] |
| Molecular Weight | 125.13 g/mol | [2][3] |
| Appearance | Liquid | [1] |
| Boiling Point | 92 °C at 18 Torr | [2] |
| Density | 1.17 ± 0.1 g/cm³ | [2] |
Synthesis and Experimental Protocols
One potential pathway involves the reaction of a compound containing an activated methylene group with a 1,2-dihaloethane. For instance, the synthesis of 1-cyanocyclopropanecarboxylic acid has been achieved using ethyl cyanoacetate and 1,2-dibromoethane.[4] A similar strategy could be employed for the target molecule.
Conceptual Experimental Protocol (Hypothetical):
-
Reaction: To a solution of sodium ethoxide in ethanol, add methyl cyanoacetate. Stir the mixture at room temperature for 30 minutes. Subsequently, add 1,2-dibromoethane dropwise while maintaining the temperature below 40°C.
-
Work-up: After the addition is complete, reflux the mixture for several hours. Monitor the reaction progress using thin-layer chromatography. Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.
-
Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield this compound.
Logical Workflow for Synthesis:
Spectral Data
Detailed spectral data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show signals corresponding to the methyl ester protons and the cyclopropane ring protons. The protons on the cyclopropane ring will likely appear as a complex multiplet in the upfield region due to geminal and cis/trans couplings. The methyl ester protons will appear as a singlet further downfield.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Cyclopropane CH₂ | ~1.0 - 2.0 | Multiplet |
| Methyl OCH₃ | ~3.7 - 3.8 | Singlet |
13C NMR Spectroscopy
The 13C NMR spectrum should display distinct signals for the quaternary carbon of the cyclopropane ring attached to the cyano and ester groups, the methylene carbons of the cyclopropane ring, the methyl carbon of the ester, the carbonyl carbon, and the nitrile carbon.
| Carbon | Expected Chemical Shift (ppm) |
| Cyclopropane C(CN)(CO₂Me) | ~20 - 30 |
| Cyclopropane CH₂ | ~15 - 25 |
| Methyl OCH₃ | ~52 - 53 |
| Carbonyl C=O | ~165 - 175 |
| Nitrile C≡N | ~115 - 125 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the nitrile and carbonyl groups.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2250 - 2240 | Medium |
| C=O (Ester) | ~1750 - 1735 | Strong |
| C-O (Ester) | ~1300 - 1000 | Strong |
| C-H (Cyclopropane) | ~3100 - 3000 | Medium |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 125. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the carbomethoxy group (-CO₂CH₃, m/z = 59).
Reactivity and Applications in Drug Development
The presence of both a nitrile and a methyl ester group, which are electron-withdrawing, makes this compound a "donor-acceptor" cyclopropane. This structural motif imparts unique reactivity. The strained cyclopropane ring is susceptible to ring-opening reactions when treated with nucleophiles or under acidic/basic conditions.
Potential Signaling Pathway Interaction (Hypothetical):
Given its reactive nature, derivatives of this compound could potentially interact with various biological targets. For instance, the cyclopropylamine moiety, which can be synthesized from this precursor, is a known pharmacophore present in several bioactive molecules, including monoamine oxidase (MAO) inhibitors.
This compound serves as a valuable intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed, reduced, or converted to an amide. These transformations open up a wide array of possibilities for creating novel chemical entities for drug discovery programs.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not universally available, it should be handled with the care appropriate for a reactive organic chemical. It is likely to be irritating to the eyes and skin. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.
Conclusion
This compound is a promising, yet not extensively characterized, building block for organic synthesis. Its unique combination of functional groups on a strained ring system offers a gateway to a diverse range of more complex molecules. Further research into its synthesis, reactivity, and applications is warranted to fully exploit its potential in the development of new therapeutics and other advanced materials.
References
physical and chemical properties of Methyl 1-cyanocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-cyanocyclopropanecarboxylate is a bifunctional organic molecule incorporating both a nitrile and a methyl ester group on a strained cyclopropane ring. This unique structural arrangement makes it a valuable synthetic intermediate in medicinal chemistry and drug development, offering a scaffold for the introduction of the compact and rigid cyclopropyl moiety into more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a detailed plausible protocol for its synthesis and characterization, and a discussion of its potential, though currently undocumented, reactivity. The information presented is intended to support researchers in the effective utilization of this compound in their synthetic endeavors.
Core Physical and Chemical Properties
This compound is a liquid at room temperature.[1] While comprehensive experimental data for this specific compound is limited, the available information is summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Purity | ≥98% | [1] |
| Boiling Point | 92 °C @ 18 Torr | [2] |
| Density | 1.17 g/cm³ | [2] |
| Refractive Index | Data not available | |
| Solubility | Data not available | |
| InChI Key | QNQYMXXUAFDGIQ-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1(C#N)CC1 |
Synthesis and Characterization
Proposed Synthesis of this compound
The synthesis of this compound can be achieved via a cyclization reaction between methyl cyanoacetate and 1,2-dibromoethane in the presence of a base.
References
The Emergence of a Strained Scaffold: A Technical Guide to the Discovery and History of Cyanocyclopropanes
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a motif of inherent strain and unique reactivity, has captivated chemists for over a century. Its incorporation into molecular architectures offers a powerful tool for modulating physicochemical and biological properties. When appended with a cyano group, this small, rigid scaffold gives rise to cyanocyclopropanes, a class of compounds with a rich history and burgeoning potential in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of cyanocyclopropanes, offering a comprehensive resource for researchers in the field.
A Historical Perspective: From a Simple Ring to a Privileged Scaffold
The journey of cyanocyclopropanes is intrinsically linked to the broader history of cyclopropane chemistry. The first synthesis of the parent cyclopropane molecule was achieved by August Freund in 1881. However, it was the pioneering work on cyclopropanation reactions that paved the way for the synthesis of substituted derivatives.
The first spectroscopic studies on the simplest member of this class, cyclopropyl cyanide (also known as cyclopropanecarbonitrile), were conducted in 1958, providing early insights into its structure and electronic properties.[1] Early synthetic routes to this fundamental building block involved the reaction of 4-chlorobutyronitrile with a strong base, such as sodium amide in liquid ammonia.[1]
The development of robust and stereoselective methods for cyclopropane ring formation, such as the Simmons-Smith reaction , revolutionized the synthesis of complex cyclopropane-containing molecules, including those bearing a cyano group. This reaction, utilizing a carbenoid species generated from diiodomethane and a zinc-copper couple, allows for the stereospecific cyclopropanation of alkenes.[2][3][4]
Another significant advancement has been the development of Michael-initiated ring closure (MIRC) reactions. This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. This method has proven particularly effective for the synthesis of donor-acceptor cyclopropanes, where the cyano group acts as a potent electron-withdrawing group.[5]
The timeline below highlights key milestones in the development of cyanocyclopropane chemistry:
Caption: A timeline of key discoveries in cyclopropane and cyanocyclopropane chemistry.
Synthetic Methodologies: Crafting the Strained Ring
The synthesis of cyanocyclopropanes can be broadly categorized into two main approaches: the construction of the cyclopropane ring on a molecule already containing a nitrile, or the introduction of the nitrile group onto a pre-existing cyclopropane scaffold.
Cyclopropanation of α,β-Unsaturated Nitriles
The most common strategy involves the cyclopropanation of an alkene bearing a cyano group.
The Simmons-Smith reaction and its modifications are powerful tools for the conversion of α,β-unsaturated nitriles to the corresponding cyanocyclopropanes. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.
Caption: General workflow of the Simmons-Smith cyclopropanation of an α,β-unsaturated nitrile.
Michael-Initiated Ring Closure (MIRC)
MIRC reactions provide an efficient route to highly functionalized cyanocyclopropanes, particularly donor-acceptor systems. The reaction proceeds via a tandem Michael-type addition followed by an intramolecular nucleophilic substitution.
A proposed catalytic cycle for a base-promoted MIRC reaction is depicted below:
Caption: A proposed mechanism for the base-promoted synthesis of dinitrile-substituted cyclopropanes via Michael-initiated ring closure.[5]
Physicochemical and Spectroscopic Data
The introduction of a cyanocyclopropane moiety can significantly influence a molecule's properties. The following tables summarize key physicochemical and spectroscopic data for cyclopropyl cyanide.
Table 1: Physicochemical Properties of Cyclopropyl Cyanide
| Property | Value | Reference |
| Molecular Formula | C₄H₅N | [1] |
| Molar Mass | 67.089 g/mol | [1] |
| Boiling Point | 135 °C | [1] |
| Melting Point | -25 °C | [1] |
| Density | 0.911 g/mL | [1] |
Table 2: Spectroscopic Data for Cyclopropyl Cyanide
| Spectroscopy | Key Features |
| ¹H NMR | Complex multiplets for cyclopropyl protons |
| ¹³C NMR | Signals for the nitrile carbon and cyclopropyl carbons |
| IR | Strong C≡N stretching vibration around 2250 cm⁻¹ |
Note: Specific chemical shifts in NMR are dependent on the solvent and the spectrometer frequency.
Biological Significance and Therapeutic Applications
While naturally occurring cyanocyclopropanes are rare, the synthetic incorporation of this motif has led to the development of potent therapeutic agents.
Tasimelteon: A Case Study
A prominent example of a bioactive cyanocyclopropane is Tasimelteon , a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder. The cyclopropane ring in Tasimelteon plays a crucial role in orienting the side chain for optimal binding to the melatonin receptors, MT1 and MT2.
The mechanism of action of Tasimelteon involves its binding to and activation of MT1 and MT2 receptors in the suprachiasmatic nucleus of the brain. Activation of the MT1 receptor is primarily involved in promoting sleep onset, while activation of the MT2 receptor helps to re-entrain the circadian rhythm.
Caption: Signaling pathway of Tasimelteon, a cyanocyclopropane-containing drug.
Experimental Protocols
This section provides detailed experimental protocols for key synthetic transformations used to prepare cyanocyclopropanes.
General Procedure for Simmons-Smith Cyclopropanation of an α,β-Unsaturated Nitrile
Materials:
-
α,β-Unsaturated nitrile (1.0 eq)
-
Diiodomethane (2.0 eq)
-
Diethylzinc (Et₂Zn) (2.0 eq) or Zinc-Copper Couple (Zn(Cu))
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a stirred solution of the α,β-unsaturated nitrile in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add diethylzinc dropwise.
-
After the addition is complete, add diiodomethane dropwise at the same temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Add saturated aqueous ammonium chloride solution to dissolve the zinc salts.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyanocyclopropane.
Note: This is a general procedure and may require optimization for specific substrates.
General Procedure for Base-Promoted Michael-Initiated Ring Closure
Materials:
-
2-Arylacetonitrile (1.0 eq)
-
α-Bromoennitrile (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))
Procedure:
-
To a solution of the 2-arylacetonitrile and α-bromoennitrile in the anhydrous solvent, add DBU at room temperature.[5]
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours).[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[5]
-
Purify the residue by flash column chromatography on silica gel to yield the dinitrile-substituted cyclopropane.[5]
Note: The choice of base and solvent may need to be optimized for different substrates.[5]
Conclusion and Future Outlook
Cyanocyclopropanes have evolved from chemical curiosities to valuable building blocks in modern organic chemistry. The development of efficient and stereoselective synthetic methods has enabled their incorporation into a wide range of molecular architectures, leading to the discovery of novel therapeutic agents. The unique conformational constraints and electronic properties imparted by the cyanocyclopropane motif will undoubtedly continue to inspire the design of new molecules with tailored functions. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel applications in materials science, and the discovery of new bioactive cyanocyclopropanes with unique mechanisms of action. This enduring fascination with a small, strained ring promises a future rich with innovation and discovery.
References
- 1. Cyclopropyl cyanide - Wikipedia [en.wikipedia.org]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 1-cyanocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-cyanocyclopropanecarboxylate is a bifunctional organic molecule incorporating both a nitrile and a methyl ester group attached to a strained cyclopropane ring. This unique structural arrangement provides a versatile scaffold for synthetic chemists and is of significant interest in the field of medicinal chemistry. The rigid cyclopropyl core can impart favorable pharmacological properties to drug candidates, such as increased metabolic stability and enhanced binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
The IUPAC name for the compound is this compound, and its CAS number is 6914-73-4. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | Internal |
| CAS Number | 6914-73-4 | [2] |
| Molecular Formula | C₆H₇NO₂ | [2] |
| Molecular Weight | 125.13 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | Internal |
| Purity | ≥97% | Internal |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the formation of the 1-cyanocyclopropanecarboxylic acid precursor, followed by its esterification.
Synthesis of 1-cyanocyclopropanecarboxylic acid
This precursor can be synthesized from ethyl cyanoacetate and 1,2-dibromoethane. This method has been shown to produce 1-cyanocyclopropanecarboxylic acid in high yield.[3]
Experimental Protocol:
-
Materials: Ethyl cyanoacetate, 1,2-dibromoethane, sodium hydroxide, water, diethyl ether, hydrochloric acid, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium hydroxide in water is prepared.
-
Ethyl cyanoacetate is added to the stirred alkaline solution.
-
1,2-dibromoethane is then added portion-wise to the reaction mixture.
-
The mixture is heated to reflux and stirred vigorously for several hours.
-
After cooling, the reaction mixture is acidified with hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-cyanocyclopropanecarboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Esterification of 1-cyanocyclopropanecarboxylic acid
The carboxylic acid precursor is then converted to its methyl ester via Fischer esterification. This is a standard acid-catalyzed esterification reaction using methanol.[4]
Experimental Protocol:
-
Materials: 1-cyanocyclopropanecarboxylic acid, methanol, concentrated sulfuric acid (catalyst), sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
1-cyanocyclopropanecarboxylic acid is dissolved in an excess of methanol in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess methanol is removed by rotary evaporation.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford this compound.
-
The final product can be purified by distillation under reduced pressure.
-
Synthesis Pathway Diagram:
Caption: Synthesis of this compound.
Applications in Drug Discovery and Development
The cyclopropane ring is a valuable structural motif in medicinal chemistry due to its ability to confer unique conformational rigidity and electronic properties to molecules. Its incorporation can lead to improvements in a compound's metabolic stability, potency, and selectivity.[1]
While direct biological activity data for this compound is not extensively documented, derivatives of the 1-cyanocyclopropane scaffold have shown promising biological activities. For instance, various 1-cyano-N-(substituted-phenyl)cyclopropanecarboxamides have been synthesized and investigated for their biological effects.
The presence of both a nitrile and an ester group on the same carbon atom of the cyclopropane ring in this compound offers multiple points for further chemical modification. This makes it a valuable building block for the synthesis of a diverse library of compounds for high-throughput screening in drug discovery programs. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The ester group can be hydrolyzed or converted to other functional groups.
Potential Logical Workflow for Drug Discovery:
Caption: A logical workflow for utilizing this compound in a drug discovery program.
Conclusion
This compound represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique structural features, combining a strained cyclopropane ring with reactive nitrile and ester functionalities, provide a rich platform for the development of novel molecular entities. While further research is needed to fully elucidate its own biological activity and the signaling pathways modulated by its derivatives, the established importance of the cyclopropane motif in drug design suggests that this compound holds significant potential for the discovery of new therapeutic agents. The synthetic protocols outlined in this guide provide a clear pathway for its preparation, enabling further exploration of its chemical space and biological applications by researchers in academia and the pharmaceutical industry.
References
Methyl 1-cyanocyclopropanecarboxylate molecular weight and formula
An In-depth Technical Guide to Methyl 1-cyanocyclopropanecarboxylate
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides core technical data on this compound, a notable compound in organic synthesis.
Physicochemical Data Summary
The fundamental molecular properties of this compound are detailed below. This information is critical for stoichiometric calculations, analytical characterization, and integration into synthetic workflows.
| Property | Value |
| Molecular Formula | C₆H₇NO₂[1][2] |
| Molecular Weight | 125.127 g/mol [1] |
Note: Data presented is based on available chemical information databases.
Logical Relationship of Chemical Identifiers
The interplay between a compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this relationship for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are not provided in the search results. Such procedures would typically be found in peer-reviewed scientific literature or detailed chemical synthesis handbooks. For researchers requiring this information, a targeted search of chemical databases such as SciFinder, Reaxys, or Google Scholar using the compound's CAS number (6914-73-4) is recommended.[1] These resources would provide access to publications detailing synthetic methods, purification techniques, and analytical data (e.g., NMR, IR, Mass Spectrometry) that are essential for replicating and building upon previous work.
References
The Fundamental Reactivity of the Cyanocyclopropane Moiety: A Technical Guide for Researchers
The cyanocyclopropane moiety is a strained three-membered carbocycle bearing a nitrile group. This structural motif has garnered significant interest in organic synthesis and medicinal chemistry due to its unique physicochemical properties and versatile reactivity. The inherent ring strain of the cyclopropane ring, combined with the electron-withdrawing nature of the cyano group, renders the cyanocyclopropane susceptible to a variety of ring-opening reactions, making it a valuable synthetic intermediate. This technical guide provides an in-depth exploration of the core reactivity of the cyanocyclopropane moiety, focusing on key transformations, experimental methodologies, and mechanistic pathways.
Nucleophilic Ring-Opening Reactions
One of the most prevalent transformations of cyanocyclopropanes, particularly donor-acceptor (D-A) cyclopropanes, is the nucleophilic ring-opening reaction. In this process, a nucleophile attacks one of the electrophilic carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a 1,3-difunctionalized acyclic product. The regioselectivity of the attack is often influenced by the substitution pattern on the cyclopropane ring.
A notable example is the reaction of multi-substituted donor-acceptor cyclopropanes with thiourea, promoted by potassium carbonate, to efficiently synthesize 2-amino-4,6-diarylnicotinonitrile derivatives. This reaction proceeds through a domino sequence initiated by the nucleophilic attack of thiourea on the cyclopropane ring.
Quantitative Data for Nucleophilic Ring-Opening
| Entry | Cyclopropane Substrate | Nucleophile | Product | Yield (%) | Reference |
| 1 | 2-Aryl-1,1-dicyanocyclopropane | Alkyl amines | β-Aminocarbonyl compounds | Moderate to Good | [1] |
| 2 | 2-Aroyl-1,1-dicyanocyclopropane | Alkynoates (with DABCO) | Cyclopentenol derivatives | Not specified | [1] |
| 3 | Multi-substituted D-A cyclopropanes | Thiourea | 2-Amino-4,6-diarylnicotinonitrile derivatives | Not specified | |
| 4 | Spiro-activated cyclopropanes with oxindole acceptors | Potassium cyanate (microwave) | Spiro[pyrrolidone-3,3'-oxindoles] | Good | [2] |
Experimental Protocol: Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile Derivatives
This protocol is adapted from the general strategy for the synthesis of 2-amino-4,6-diarylnicotinonitriles, which can be achieved through a multi-component reaction. A related transformation involves the reaction of 2-chloro-4,6-diarylnicotinonitrile with sodium azide, followed by reduction. While the direct reaction from a cyanocyclopropane is a distinct pathway, the synthesis of the target molecule is well-documented. A general procedure for a one-pot synthesis of similar compounds is as follows[3][4][5][6]:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), acetophenone derivative (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 equiv.).
-
Solvent and Catalyst: The reaction can be carried out in a suitable solvent such as absolute ethanol or under solvent-free conditions. A catalyst, such as boric acid or an ionic liquid, can be added to facilitate the reaction.
-
Reaction Conditions: The mixture is typically heated under reflux or irradiated with microwaves. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., ethanol, water) and can be further purified by recrystallization or column chromatography.
Transition Metal-Catalyzed Reactions
Transition metals can effectively activate the strained C-C bonds of the cyclopropane ring, leading to a diverse array of transformations, including cycloadditions and ring-opening reactions.[7] Rhodium catalysts, in particular, have been extensively used to promote cycloaddition reactions of vinylcyclopropanes, where the cyanocyclopropane moiety can act as a three-carbon or five-carbon synthon.[8]
For instance, rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes with carbon monoxide provides an efficient route to bicyclic cyclooctenones.[9] The reaction mechanism involves the oxidative addition of the rhodium catalyst to the cyclopropane ring, followed by insertion of the alkene and carbon monoxide, and subsequent reductive elimination.
Quantitative Data for Rhodium-Catalyzed Cycloadditions
| Entry | Substrate | Catalyst | Reaction Type | Product | Yield (%) | Reference |
| 1 | Ene-vinylcyclopropane | [Rh(CO)2Cl]2 | [5+2+1] Cycloaddition | Bicyclic cyclooctenone | 70 | |
| 2 | 2-trans-ene-vinylcyclopropane | [Rh(CO)2Cl]2 or [Rh(CO)2Cl]2/AgOTf | [3+2] Cycloaddition | Bicyclic 5/5 fused ring | Good | |
| 3 | 1-yne-vinylcyclopropane | Rhodium catalyst | [3+2+1] Cycloaddition | 5/6 or 6/6 fused rings | Not specified | [8] |
Experimental Protocol: Rhodium-Catalyzed [5+2+1] Cycloaddition of Ene-Vinylcyclopropanes and CO
The following is a general procedure based on the rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide:
-
Catalyst Preparation: A stock solution of the rhodium catalyst, such as [Rh(CO)2Cl]2, is prepared in a dry, degassed solvent (e.g., toluene).
-
Reaction Setup: To a dried Schlenk tube is added the ene-vinylcyclopropane substrate. The tube is evacuated and backfilled with an atmosphere of carbon monoxide (typically a balloon).
-
Reaction Execution: The solvent is added to the Schlenk tube, followed by the catalyst solution. The reaction mixture is then stirred at a specified temperature (e.g., 110 °C).
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired bicyclic cyclooctenone.
Radical Reactions
The cyanocyclopropane moiety can also undergo radical-mediated ring-opening reactions. These reactions are typically initiated by a radical species that adds to the cyano group or abstracts a hydrogen atom from the cyclopropane ring, leading to the formation of a cyclopropyl radical. This intermediate can then undergo ring-opening to form a more stable acyclic radical, which can participate in subsequent reactions.[10]
Photoredox catalysis has emerged as a powerful tool for initiating radical reactions of cyclopropanes under mild conditions.[11][12][13] For example, the photocatalytic cyclopropanation of alkenes with active methylene compounds can proceed through a radical pathway involving the formation of a carbon-centered radical that attacks the alkene.[11]
Experimental Protocol: Photocatalyzed Borylcyclopropanation of Alkenes
The following protocol is based on a photocatalyzed borylcyclopropanation of alkenes using a (diborylmethyl)iodide reagent[14]:
-
Reaction Mixture Preparation: In a reaction vessel, a mixture of the alkene (1.0 equiv.), (diborylmethyl)iodide reagent (1.2 equiv.), photocatalyst (e.g., fac-Ir(ppy)3, 2 mol%), and an additive (e.g., CsF, 2.5 equiv.) in a suitable solvent (e.g., MeCN) is prepared.
-
Degassing and Irradiation: The reaction mixture is degassed and placed under an inert atmosphere (e.g., argon). The mixture is then stirred and irradiated with a visible light source (e.g., a 440 nm blue LED) at a controlled temperature (e.g., 25–40 °C).
-
Reaction Monitoring: The progress of the reaction is monitored over time (e.g., 24 hours).
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is purified by chromatography to isolate the 1,2-substituted cyclopropylboronate product.
Cyclopropanation Reactions
While the focus of this guide is on the reactivity of the cyanocyclopropane moiety, it is important to briefly mention the synthesis of cyanocyclopropanes. A common method is the Simmons-Smith cyclopropanation of acrylonitrile. The Simmons-Smith reaction involves an organozinc carbenoid that reacts with an alkene to form a cyclopropane in a stereospecific manner.[15][16][17][18]
Experimental Protocol: Simmons-Smith Cyclopropanation
A general procedure for a Simmons-Smith reaction is as follows[17][19]:
-
Reagent Preparation: A zinc-copper couple is prepared by treating activated zinc dust with a copper(II) sulfate solution.
-
Reaction Setup: The alkene substrate is dissolved in a dry, inert solvent (e.g., diethyl ether or 1,2-dichloroethane) in a flask under an inert atmosphere.
-
Carbenoid Formation and Reaction: Diiodomethane is added to the zinc-copper couple to form the organozinc carbenoid. This mixture is then added to the solution of the alkene. The reaction can also be performed using diethylzinc and diiodomethane (Furukawa modification).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography.
Visualizing Reaction Pathways
To better understand the transformations of the cyanocyclopropane moiety, the following diagrams, generated using the DOT language, illustrate key mechanistic pathways.
Caption: Generalized mechanism for nucleophilic ring-opening of a donor-acceptor cyanocyclopropane.
Caption: Simplified catalytic cycle for a rhodium-catalyzed cycloaddition of a vinylcyanocyclopropane.
Caption: General pathway for the radical-mediated ring-opening of a cyanocyclopropane.
Conclusion
The cyanocyclopropane moiety serves as a versatile and reactive building block in organic synthesis. Its inherent ring strain and the electronic influence of the nitrile group enable a wide range of transformations, including nucleophilic ring-openings, transition metal-catalyzed cycloadditions, and radical reactions. A thorough understanding of these fundamental reactivity patterns, supported by detailed experimental protocols and mechanistic insights, is crucial for leveraging the synthetic potential of cyanocyclopropanes in the development of complex molecules, including novel therapeutics. The continued exploration of the reactivity of this moiety promises to unveil new synthetic methodologies and expand the chemical space accessible to researchers in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies, New Inspirations, and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene-Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. organicreactions.org [organicreactions.org]
- 16. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. mdpi.com [mdpi.com]
- 18. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 19. repositorio.uam.es [repositorio.uam.es]
literature review on substituted cyclopropanecarboxylates
An in-depth guide to the synthesis, properties, and applications of substituted cyclopropanecarboxylates, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropane ring, a three-membered carbocycle, is a highly significant structural motif in organic chemistry and medicinal chemistry.[1][2] Despite its high ring strain, the cyclopropyl group is prevalent in numerous natural products, bioactive compounds, and approved pharmaceuticals.[1][3][4][5][6][7] In the last decade alone, 18 new chemical entities containing a cyclopropyl group were approved by the FDA.[4] Its attractiveness in drug design stems from a unique combination of physical and chemical properties. The three carbon atoms are coplanar, with shorter and stronger C-C and C-H bonds compared to standard alkanes, and the C-C bonds possess enhanced π-character.[4][8]
For drug development professionals, the cyclopropyl fragment is a versatile tool used to address common challenges in lead optimization.[8] It can serve as a rigid alkyl linker or an isosteric replacement for an alkene.[4] Strategically incorporating a cyclopropyl group can enhance biological potency, increase metabolic stability, reduce off-target effects, and improve other pharmacokinetic properties like brain permeability and plasma clearance.[4][8] This guide provides a comprehensive overview of the synthesis of substituted cyclopropanecarboxylates, their biological relevance, and detailed experimental approaches.
Synthetic Methodologies for Substituted Cyclopropanecarboxylates
The construction of the strained cyclopropane ring requires specific and often highly reactive chemical processes.[9] Key strategies include metal-catalyzed reactions involving carbenoids, ylide-based reactions, and intramolecular cyclizations.
Metal-Catalyzed Cyclopropanation of Alkenes
One of the most effective and widely used strategies for synthesizing cyclopropanes is the metal-catalyzed reaction of a diazo compound with an alkene.[3] This method involves the in-situ generation of a metal carbene intermediate which then transfers the carbene to an olefin.[10][11]
Catalysts:
-
Rhodium Complexes: Dirhodium carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are common and highly effective catalysts for these transformations.[11][12] Chiral rhodium catalysts have been developed to achieve high enantioselectivity.[3][11]
-
Copper Complexes: Copper was one of the original metals used for this purpose and remains relevant.[11][12]
-
Palladium, Ruthenium, and Cobalt: Complexes of these metals are also effective catalysts.[3][13] Ruthenium porphyrin complexes, for instance, can catalyze the cyclopropanation of styrene derivatives with good diastereoselectivity.[13] Palladium catalysis is particularly useful for cross-coupling reactions to form α-arylated cyclopropanecarboxylates.[14][15] Cobalt-porphyrin catalysis is another effective method.[9]
The general workflow for metal-catalyzed cyclopropanation is illustrated below.
Caption: General workflow for metal-catalyzed cyclopropanation.
The reaction is particularly challenging for electron-deficient alkenes due to the electrophilic nature of the metal-bound carbenes.[3] However, recent advances have enabled effective cyclopropanation of these substrates using catalysts like cobalt porphyrin, palladium acetate, and ruthenium salen complexes.[3]
Asymmetric Synthesis Strategies
The synthesis of chiral cyclopropanes is of paramount importance, as the stereochemistry of drug molecules is critical to their biological activity.[16] Several asymmetric strategies have been developed.
-
Chiral Catalysts: The use of chiral metal complexes, particularly those of rhodium and copper, is a primary method for achieving enantioselectivity.[3][11] For example, the adamantylglycine-derived catalyst Rh₂(S-TCPTAD)₄ has been shown to produce high asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes.[3]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the diazo ester can direct the stereochemical outcome of the cyclopropanation reaction, leading to diastereoselective synthesis.[11][17]
-
Chiral Ylides: Asymmetric cyclopropanation can also be achieved using chiral sulfur ylides, which react with Michael acceptors in a process known as the Michael-Initiated Ring Closure (MIRC) reaction.[18]
The mechanism for a chiral rhodium-catalyzed reaction involves the formation of a chiral metal-carbene complex, which then approaches the alkene in a stereocontrolled manner.
Caption: Pathway for asymmetric cyclopropanation via a chiral Rh-catalyst.
Michael-Initiated Ring Closure (MIRC)
The MIRC reaction is a powerful, often base-promoted, method for forming cyclopropanes.[2][18] It involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring.[2] This approach is versatile, transition-metal-free, and allows for the synthesis of highly functionalized cyclopropanes.[2] Asymmetric variants using chiral catalysts or auxiliaries have made this a key strategy for producing enantioenriched cyclopropanes.[18]
Quantitative Data Summary
The following tables summarize representative quantitative data from various synthetic methodologies for substituted cyclopropanecarboxylates.
Table 1: Rhodium-Catalyzed Cyclopropanation of Alkenes
| Catalyst | Alkene Substrate | Diazo Reagent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Rh₂(OAc)₄ | Styrene | Ethyl Diazoacetate | High | Variable | N/A (achiral) | [12] |
| Rh₂(S-TCPTAD)₄ | Acrylate | Aryldiazoacetate | High | >20:1 | up to 98% | [3] |
| Chiral Rh(III) | β,γ-Unsaturated Ketoester | Sulfoxonium Ylide | 48-89 | >20:1 | up to 99% |[19] |
Table 2: Other Catalytic Systems for Cyclopropanation
| Catalyst System | Alkene Substrate | Carbene Source | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Ruthenium Porphyrin | Styrene Derivatives | Ethyl Diazoacetate | Good | Good to very good diastereoselectivity | [13] |
| Pd(dba)₂/Q-Phos | Aryl Halides | 1-Bromocyclopropanecarboxylates | High | High regioselectivity | [15] |
| Cobalt-Catalyzed | Phenyl Vinyl Sulfide | Ethyl Diazoacetate | up to 54% | 1:1 (trans:cis) | [1] |
| Engineered Myoglobin | Vinylarenes | Diazoketone | High | High diastereo- and enantioselectivity |[20] |
Role in Drug Discovery and Biological Activity
The incorporation of a cyclopropane ring is a well-established strategy in medicinal chemistry to fine-tune the properties of drug candidates.[4][8]
Key Contributions to Pharmacological Profiles:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4][8]
-
Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to more favorable binding with its target receptor and enhancing potency and selectivity.[4][8][21]
-
Pharmacokinetics: The motif can be used to modulate lipophilicity, which in turn affects properties like cell permeability, plasma clearance, and brain penetration.[8]
-
Bioisosterism: It can act as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes, while offering a different conformational and electronic profile.[1][4]
Natural and synthetic cyclopropane derivatives exhibit a wide spectrum of biological activities, including enzyme inhibition, as well as insecticidal, antimicrobial, antitumor, and antiviral properties.[5] For example, substituted 1-aminocyclopropanecarboxylic acids (ACCs) are potent and selective ligands for the glycine modulation site of the NMDA receptor, making them useful in neurochemical studies.[5]
Caption: Contribution of the cyclopropyl moiety to drug properties.
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility in research. Below are summarized protocols for common cyclopropanation reactions based on published procedures.
Protocol 1: General Pd-Catalyzed Cyclopropanation of 1,3-Dienes
This procedure is adapted from a method for the 3,4-regioselective cyclopropanation of 2-substituted 1,3-dienes.[22]
-
Setup: In a nitrogen-filled glovebox, add the diene substrate (0.5 mmol, 1.0 equiv) and the palladium precatalyst (5 mol %) to a Schlenk flask containing THF (5 mL, 0.1 M).
-
Reagent Addition: At room temperature, add a 15% solution of ethyl diazoacetate in toluene (0.75 mmol, 1.5 equiv) to the flask at once.
-
Reaction: Stir the reaction mixture at 25 °C for 30 minutes.
-
Quenching and Workup: Remove the flask from the glovebox and quench the reaction by diluting with THF (5 mL).
-
Purification: Concentrate the crude mixture under reduced pressure. Adsorb the residue onto silica gel and purify by standard column chromatography to separate the cis and trans isomers.[22]
Protocol 2: Room-Temperature α-Arylation of Cyclopropanecarboxylates
This protocol describes a palladium-catalyzed cross-coupling of Reformatsky reagents with aryl halides.[14][15]
-
Reagent Preparation: Prepare the organozinc Reformatsky reagent by reacting a 1-bromocyclopropanecarboxylate with activated zinc dust in a suitable solvent like THF.
-
Catalyst System: The optimized catalyst system is typically Pd(dba)₂ with a suitable phosphine ligand such as Q-Phos.[15]
-
Coupling Reaction: To a solution of the aryl or heteroaryl halide (1.0 equiv) and the catalyst system in an inert atmosphere, add the pre-formed organozinc reagent (1.5-2.0 equiv).
-
Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). The reaction is often rapid.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.[15]
Conclusion
Substituted cyclopropanecarboxylates are more than just a chemical curiosity; they are a validated and powerful component in the modern drug discovery toolkit. The unique structural and electronic properties of the cyclopropane ring allow medicinal chemists to overcome significant hurdles in developing safe and effective medicines. A deep understanding of the diverse and increasingly sophisticated synthetic methodologies—from classic metal-catalyzed reactions to modern asymmetric and enzymatic approaches—is essential for leveraging this versatile scaffold. As synthetic methods continue to evolve, offering even greater control over stereochemistry and functional group tolerance, the prevalence and importance of cyclopropane-containing molecules in science and medicine are set to expand further.
References
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 10. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 12. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 19. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex [organic-chemistry.org]
- 20. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Unlocking the Potential of Methyl 1-cyanocyclopropanecarboxylate: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 30, 2025 – As the landscape of drug discovery and development continues to evolve, the exploration of novel chemical scaffolds is paramount for identifying next-generation therapeutics. Methyl 1-cyanocyclopropanecarboxylate, a unique and versatile building block, presents a compelling starting point for the synthesis of innovative molecular entities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining potential research avenues and providing detailed experimental insights into this promising compound.
The strategic incorporation of the cyclopropane ring in drug candidates has been shown to enhance metabolic stability, increase potency, and confer desirable conformational rigidity.[1][2][3] The additional presence of a cyano group and a methyl ester functionality in this compound offers multiple points for chemical modification, making it an attractive scaffold for creating diverse compound libraries for pharmacological screening.
Synthesis and Chemical Properties
While direct, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, a robust synthetic route can be extrapolated from the well-established synthesis of its precursor, 1-cyanocyclopropanecarboxylic acid.[1][4] The subsequent esterification to the methyl ester is a standard and high-yielding chemical transformation.
A plausible synthetic workflow is outlined below:
References
Methodological & Application
Application Note & Protocol: Synthesis of Methyl 1-Cyanocyclopropanecarboxylate via Phase-Transfer Catalysis
Abstract: This document provides a comprehensive guide for the synthesis of Methyl 1-cyanocyclopropanecarboxylate, a valuable bifunctional building block in medicinal and agrochemical research. The protocol leverages a robust and scalable Michael-Initiated Ring-Closure (MIRC) reaction, facilitated by phase-transfer catalysis (PTC). We delve into the mechanistic rationale behind the chosen methodology, offer a detailed, step-by-step experimental procedure, and provide essential safety and characterization data. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Scientific Rationale
This compound is a highly useful synthetic intermediate due to its unique structural features: a strained cyclopropane ring functionalized with both an electron-withdrawing nitrile and an ester group. This arrangement activates the molecule for various transformations, including ring-opening reactions and modifications of the functional groups, making it a key component in the synthesis of complex pharmaceutical and agrochemical agents.
The synthesis of such "activated" cyclopropanes can be efficiently achieved through the cyclization of an active methylene compound with a 1,2-dihaloalkane.[1] However, this presents a classic chemical challenge: the reaction requires a strong base to deprotonate the active methylene compound (in this case, methyl cyanoacetate), which is typically soluble in an aqueous phase, while the organic substrates are immiscible in water. Phase-transfer catalysis (PTC) elegantly overcomes this hurdle.[2]
A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. This "organic-soluble" hydroxide ion can then effectively deprotonate the methyl cyanoacetate at the interface or within the organic phase, initiating the reaction cascade that leads to the desired cyclopropane product. This method avoids the need for expensive, anhydrous, and hazardous reagents like sodium hydride or lithium diisopropylamide (LDA), making the process more cost-effective, safer, and amenable to large-scale production.[2]
Reaction Mechanism: Michael-Initiated Ring-Closure (MIRC)
The synthesis proceeds via a sequential two-step, one-pot process involving nucleophilic substitution followed by an intramolecular cyclization.
-
Deprotonation: The phase-transfer catalyst (Q⁺X⁻, e.g., benzyltriethylammonium chloride) transports a hydroxide ion from the concentrated aqueous NaOH solution into the organic phase. This hydroxide ion deprotonates the α-carbon of methyl cyanoacetate, forming a resonance-stabilized carbanion.
-
Nucleophilic Attack (Sₙ2): The resulting nucleophilic carbanion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion in the first Sₙ2 reaction.
-
Intramolecular Cyclization (Sₙ2): The intermediate formed still possesses an acidic proton. In the strongly basic medium, it is deprotonated again. The resulting carbanion then undergoes a rapid intramolecular Sₙ2 reaction, attacking the carbon atom bearing the second bromine atom to form the three-membered ring and displace the final bromide ion.
This mechanistic pathway is a cornerstone of cyclopropane synthesis and is highly efficient under PTC conditions.[1][3]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of activated cyclopropanes using phase-transfer catalysis.[1]
Materials and Equipment
Reagents:
-
Methyl cyanoacetate (CAS 105-34-0), ≥99% purity
-
1,2-Dibromoethane (CAS 106-93-4), ≥99% purity
-
Sodium hydroxide (NaOH), pellets or 50% aqueous solution
-
Benzyltriethylammonium chloride (TEBAC) (CAS 56-37-1), ≥98% purity
-
Dichloromethane (DCM) or Toluene, reagent grade
-
Diethyl ether, anhydrous
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Saturated aqueous sodium chloride solution (Brine)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask (size appropriate for scale)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer or temperature probe
-
Heating mantle with stirring capabilities
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Critical Safety Precautions
This procedure must be performed in a well-ventilated chemical fume hood at all times.
-
1,2-Dibromoethane: is a highly toxic, flammable, and carcinogenic substance. Avoid inhalation and skin contact. Always wear nitrile gloves, a lab coat, and chemical splash goggles.
-
Sodium Hydroxide (50% aq.): is extremely corrosive and can cause severe burns. Handle with extreme care, wearing appropriate gloves, goggles, and a face shield.
-
Methyl Cyanoacetate: Causes serious eye irritation. Avoid contact with eyes and skin.
-
Dichloromethane: is a volatile solvent and a suspected carcinogen. Minimize exposure through inhalation.
Ensure that an emergency eyewash station and safety shower are immediately accessible.[4]
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble a 1-L three-necked round-bottom flask equipped with a powerful mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Charging: To the flask, add 50% aqueous sodium hydroxide solution (250 mL, ~4.7 mol). Begin vigorous stirring and add the phase-transfer catalyst, benzyltriethylammonium chloride (5.7 g, 0.025 mol).
-
Substrate Addition: In a separate beaker, prepare a mixture of methyl cyanoacetate (49.5 g, 0.5 mol) and 1,2-dibromoethane (140.9 g, 0.75 mol).
-
Initiation of Reaction: Add the mixture of methyl cyanoacetate and 1,2-dibromoethane from the beaker to the vigorously stirred, biphasic solution in the flask all at once.
-
Reaction Execution: The reaction is exothermic. An initial temperature rise is expected. If necessary, use a water bath to maintain the internal temperature between 30-40°C. Continue to stir the mixture vigorously for 2-3 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a large separatory funnel. Dilute with 200 mL of water and 150 mL of dichloromethane to facilitate phase separation.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer twice more with 75 mL portions of dichloromethane.
-
Washing: Combine all organic extracts and wash them sequentially with 100 mL of deionized water and then 100 mL of saturated brine solution to remove residual salts and base.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound (literature boiling point: ~85-87 °C at 15 mmHg).
Data Summary and Expected Results
| Parameter | Value | Rationale |
| Methyl Cyanoacetate | 1.0 equivalent | Limiting Reagent |
| 1,2-Dibromoethane | 1.5 equivalents | Used in excess to favor the desired reaction and minimize dimerization. |
| NaOH (50% aq.) | ~9.4 equivalents | Serves as both the base and the aqueous phase; high concentration drives the reaction. |
| Catalyst (TEBAC) | 0.05 equivalents (5 mol%) | Standard catalytic loading for efficient phase transfer.[5] |
| Temperature | 30 - 40 °C | Controlled temperature to manage exothermicity while ensuring a sufficient reaction rate. |
| Reaction Time | 2 - 3 hours | Typically sufficient for completion under these conditions. |
| Expected Yield | 75 - 85% | Based on similar preparations of activated cyclopropanes.[1] |
Synthesis Workflow Visualization
The following diagram illustrates the complete workflow from setup to the purified product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 1-Cyanocyclopropanecarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-cyanocyclopropanecarboxylate is a versatile bifunctional building block with significant potential in medicinal chemistry. The inherent strain and three-dimensional nature of the cyclopropane ring make it a valuable scaffold for the development of novel therapeutic agents. The presence of both a nitrile and a methyl ester group at the C1 position allows for diverse and orthogonal chemical transformations, providing access to a wide range of functionalized cyclopropane derivatives. These derivatives can serve as key intermediates in the synthesis of enzyme inhibitors, neuroactive compounds, and other biologically active molecules. The cyclopropane motif can act as a rigid bioisosteric replacement for larger, more flexible groups, potentially improving metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
While direct applications of this compound are not extensively documented in publicly available literature, its chemical nature strongly suggests its utility as a precursor to two key classes of medicinally relevant intermediates: Cyclopropane-1,1-dicarboxylic acid derivatives and 1-(Aminomethyl)cyclopropane-1-carboxylic acid derivatives . These intermediates are known to be incorporated into compounds with a variety of biological activities.
These application notes provide a comprehensive overview of the potential uses of this compound, complete with detailed experimental protocols for its transformation into key intermediates and subsequent elaboration into potential drug candidates.
Application Note 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid Derivatives as Potential Enzyme Inhibitors
Cyclopropane-1,1-dicarboxylic acid and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds. For instance, they are used in the preparation of Aminopentamide Sulfate and in the synthesis of heterocyclic derivatives containing thiadiazole and 1,2,4-triazole moieties. The dicarboxylic acid moiety can chelate metal ions in enzyme active sites or mimic the transition state of enzymatic reactions.
Workflow for the Synthesis of Cyclopropane-1,1-dicarboxylic Acid Derivatives:
Caption: Synthetic workflow from this compound to potential enzyme inhibitors.
Experimental Protocol: Hydrolysis of this compound to Cyclopropane-1,1-dicarboxylic acid
This protocol is adapted from general procedures for nitrile and ester hydrolysis.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude Cyclopropane-1,1-dicarboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to obtain the purified product.
-
-
Base Hydrolysis:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of approximately 1-2.
-
Extract the acidified aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to afford Cyclopropane-1,1-dicarboxylic acid.
-
Purify by recrystallization as described above.
-
Application Note 2: Synthesis of 1-(Aminomethyl)cyclopropane-1-carboxylic Acid Derivatives as Potential Neuroactive Agents
Derivatives of 1-(aminomethyl)cyclopropanecarboxylic acid have shown promise as potential antidepressants. These compounds can act as constrained analogs of neurotransmitters like GABA or glutamate, potentially interacting with receptors or transporters in the central nervous system. The synthesis of these compounds from this compound involves the reduction of the nitrile group to a primary amine.
Workflow for the Synthesis of 1-(Aminomethyl)cyclopropane-1-carboxylic Acid Derivatives:
Caption: Synthetic route to potential neuroactive agents from this compound.
Experimental Protocol: Reduction of this compound
This protocol describes a general procedure for nitrile reduction.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with a suitable catalyst (e.g., Raney Nickel, Palladium on Carbon)
-
Anhydrous tetrahydrofuran (THF) or other appropriate solvent
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Three-neck round-bottom flask
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure (using LiAlH₄):
-
Set up a dry three-neck round-bottom flask under an inert atmosphere.
-
Add a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude Methyl 1-(aminomethyl)cyclopropanecarboxylate.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
The resulting amino ester can then be hydrolyzed to the corresponding amino acid and further derivatized, for example, by amide bond formation with various amines to generate a library of potential neuroactive compounds.
Potential Signaling Pathways and Biological Targets
Based on the known activities of structurally related compounds, derivatives of this compound could potentially modulate the following signaling pathways:
-
Monoamine Neurotransmitter Systems: 1-(Aminomethyl)cyclopropane-1-carboxylic acid derivatives, as potential antidepressants, may interact with monoamine transporters (e.g., for serotonin, norepinephrine, and dopamine), inhibiting their reuptake and thereby increasing synaptic concentrations of these neurotransmitters. This is a common mechanism of action for many antidepressant drugs.
Caption: Potential mechanism of action for antidepressant candidates.
-
Enzyme Inhibition: Cyclopropane-1,1-dicarboxylic acid derivatives could act as inhibitors of various enzymes. For example, they might target metalloenzymes by coordinating with the active site metal ion. The rigid cyclopropane scaffold can also position the carboxylic acid groups in a precise orientation to mimic a substrate's transition state, leading to potent and selective inhibition.
Quantitative Data for Structurally Related Compounds
The following table summarizes available biological activity data for compounds that are structurally related to the potential derivatives of this compound. This data can serve as a benchmark for newly synthesized compounds.
| Compound Class | Target | Activity Metric | Value | Reference |
| 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives | Antidepressant Activity (animal models) | More active than imipramine and desipramine | - | |
| 1-Aminocyclopropane-1-carboxylic acid derivatives | NMDA Receptor Complex | Shallow displacement of [³H]-glycine binding | - |
Note: The provided protocols are general and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
Methyl 1-Cyanocyclopropanecarboxylate: A Versatile C3 Building Block for Organic Synthesis
Introduction
Methyl 1-cyanocyclopropanecarboxylate is a highly functionalized cyclopropane derivative that has emerged as a versatile building block in modern organic synthesis. Its unique structure, featuring a strained three-membered ring substituted with both a cyano and a methyl ester group, provides a gateway to a diverse array of molecular scaffolds. The electron-withdrawing nature of these substituents activates the cyclopropane ring for various transformations, including ring-opening reactions, cycloadditions, and functional group manipulations. This combination of reactivity and stability makes it an invaluable tool for researchers, particularly in the fields of medicinal chemistry and drug development, for the construction of complex molecules such as novel amino acids, heterocyclic compounds, and carbocyclic systems. This document provides a detailed overview of its applications, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.
Key Synthetic Applications
This compound serves as a precursor to a variety of valuable organic molecules. The primary modes of reactivity include nucleophilic ring-opening, transformations of the cyano and ester moieties, and cycloaddition reactions. These pathways allow for the synthesis of substituted γ-amino acids, lactams, and complex heterocyclic systems.
Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and Derivatives
One of the most significant applications of this compound is its role as a precursor to 1-aminocyclopropane-1-carboxylic acid (ACC), a key intermediate in the biosynthesis of ethylene in plants, and its derivatives. These compounds are of great interest in medicinal chemistry and agrochemical research. The synthesis typically involves the reduction of the cyano group to an amine, followed by hydrolysis of the ester.
Experimental Workflow for ACC Synthesis
Application Notes and Protocols for Stereoselective Cyclopropanation Reactions to Yield Cyanoesters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cyclopropane cyanoesters, valuable scaffolds in medicinal chemistry and drug development. The following sections outline various catalytic and non-catalytic methods, present quantitative data in structured tables, and provide step-by-step experimental procedures for key reactions.
Biocatalytic Enantioselective Cyclopropanation using Engineered Myoglobin
Application Note 1.1: Myoglobin-Mediated Asymmetric Cyclopropanation of Alkenes with Diazoacetonitrile
Engineered variants of myoglobin (Mb) have emerged as highly efficient biocatalysts for the asymmetric cyclopropanation of a broad range of olefins with diazoacetonitrile.[1][2] This method offers exceptional levels of diastereo- and enantioselectivity, particularly for the synthesis of trans-(1S,2S)-cyclopropane nitriles.[3][4] The reaction is typically carried out using whole E. coli cells expressing the engineered myoglobin variant, which simplifies catalyst preparation and handling.[5] A compartmentalized reaction setup is often employed to allow for the in situ generation of the volatile and reactive diazoacetonitrile, enhancing safety and efficiency.[5][6] This biocatalytic approach is scalable and provides access to highly functionalized chiral cyclopropanes with impressive turnover numbers (TONs).[5]
Quantitative Data Summary: Myoglobin-Catalyzed Cyclopropanation
| Entry | Olefin Substrate | Product | Yield (%) | de (%) | ee (%) | TON | Reference |
| 1 | p-Chlorostyrene | 2-(4-chlorophenyl)cyclopropane-1-carbonitrile | 81 | >99.9 | >99.9 | 5600 | [5] |
| 2 | Styrene | 2-Phenylcyclopropane-1-carbonitrile | 75 | >99 | >99 | - | [5] |
| 3 | p-Methylstyrene | 2-(p-tolyl)cyclopropane-1-carbonitrile | 84 | >99 | >99 | - | [5] |
| 4 | p-Methoxystyrene | 2-(4-methoxyphenyl)cyclopropane-1-carbonitrile | 78 | >99 | >99 | - | [5] |
| 5 | o-Chlorostyrene | 2-(2-chlorophenyl)cyclopropane-1-carbonitrile | 65 | 98 | 98 | - | [5] |
| 6 | 2-Vinylnaphthalene | 2-(naphthalen-2-yl)cyclopropane-1-carbonitrile | 71 | 99 | 99 | - | [5] |
| 7 | 2-Vinylthiophene | 2-(thiophen-2-yl)cyclopropane-1-carbonitrile | 61 | 84 | 94 | - | [5] |
Experimental Protocol 1.1: General Procedure for Myoglobin-Catalyzed Cyclopropanation of Styrenes with Diazoacetonitrile
Materials:
-
Whole E. coli cells expressing Mb(H64V,V68A)
-
Styrene derivative
-
Glycinamide hydrochloride
-
Sodium nitrite
-
Dichloromethane (DCM)
-
Phosphate buffer (100 mM, pH 8.0)
-
Sodium dithionite
Procedure:
-
Cell Suspension: Prepare a suspension of Mb(H64V,V68A)-expressing E. coli cells in 100 mM phosphate buffer (pH 8.0) to an optical density at 600 nm (OD600) of 80.
-
Reaction Setup: In a two-chamber reactor, place the cell suspension in one chamber. In the second chamber, dissolve glycinamide hydrochloride (3.0 equiv.) and sodium nitrite (3.3 equiv.) in water.
-
Substrate Addition: To the cell suspension, add the styrene derivative (1.0 equiv.) and a freshly prepared aqueous solution of sodium dithionite (10 mM).
-
Diazoacetonitrile Generation: Carefully add a 2 M HCl solution dropwise to the glycinamide/sodium nitrite mixture to initiate the generation of diazoacetonitrile. The generated gas is bubbled through the cell suspension.
-
Reaction: Stir the reaction mixture at room temperature for 15 hours.
-
Work-up and Purification: After the reaction, extract the mixture with dichloromethane (3 x volume of the aqueous phase). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane cyanoester.
Logical Workflow for Myoglobin-Catalyzed Cyclopropanation
Caption: Workflow for myoglobin-catalyzed cyclopropanation.
Catalyst-Free Diastereoselective Cyclopropanation
Application Note 2.1: Michael-Initiated Ring Closure (MIRC) of Electron-Deficient Alkenes
A highly diastereoselective cyclopropanation of doubly activated electron-deficient alkenes, such as arylidene-malononitriles and arylidene-ethyl cyanoacetates, can be achieved with ethyl diazoacetate (EDA) without the need for a metal catalyst or base.[4][6] This reaction proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism.[6] The high diastereoselectivity is a key feature of this method, typically affording the trans isomer as the major product. This catalyst-free approach offers a simple and environmentally friendly alternative to metal-catalyzed methods.
Quantitative Data Summary: Catalyst-Free Cyclopropanation of Arylidene-ethyl cyanoacetates
| Entry | Aldehyde | Product | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | Benzaldehyde | Ethyl 2-cyano-3-phenyl-1-ethoxycarbonylcyclopropane-1-carboxylate | 96 | 65 | >99:1 | [6] |
| 2 | 4-Chlorobenzaldehyde | Ethyl 2-cyano-3-(4-chlorophenyl)-1-ethoxycarbonylcyclopropane-1-carboxylate | 96 | 72 | >99:1 | [6] |
| 3 | 4-Methylbenzaldehyde | Ethyl 2-cyano-3-(4-methylphenyl)-1-ethoxycarbonylcyclopropane-1-carboxylate | 96 | 68 | >99:1 | [6] |
| 4 | 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)-1-ethoxycarbonylcyclopropane-1-carboxylate | 120 | 60 | >99:1 | [6] |
| 5 | 2-Naphthaldehyde | Ethyl 2-cyano-3-(naphthalen-2-yl)-1-ethoxycarbonylcyclopropane-1-carboxylate | 96 | 70 | >99:1 | [6] |
Experimental Protocol 2.1: General Procedure for Catalyst-Free Diastereoselective Cyclopropanation
Materials:
-
Arylidene-ethyl cyanoacetate derivative
-
Ethyl diazoacetate (EDA)
-
Acetonitrile
Procedure:
-
Reaction Setup: To a solution of the arylidene-ethyl cyanoacetate (1.0 mmol) in acetonitrile (5 mL), add ethyl diazoacetate (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by silica gel column chromatography (using a gradient of ethyl acetate in hexanes as eluent) to yield the pure cyclopropane product.
Reaction Mechanism: Michael-Initiated Ring Closure (MIRC)
Caption: MIRC mechanism for catalyst-free cyclopropanation.
Rhodium-Catalyzed Enantioselective Cyclopropanation
Application Note 3.1: Asymmetric Cyclopropanation of Electron-Deficient Alkenes
Chiral dirhodium(II) catalysts are highly effective for the enantioselective cyclopropanation of electron-deficient alkenes with diazoacetates.[7][8] Catalysts such as Rh₂(S-TCPTAD)₄ provide excellent levels of asymmetric induction, affording cyclopropanes with high diastereoselectivity and enantioselectivity.[7] This methodology is particularly useful for the synthesis of highly functionalized cyclopropanes bearing ester and cyano groups.
Quantitative Data Summary: Rhodium-Catalyzed Enantioselective Cyclopropanation
| Entry | Aryldiazoacetate | Alkene | Product | Yield (%) | dr | ee (%) | Reference |
| 1 | Methyl p-tolyldiazoacetate | Ethyl acrylate | Ethyl 2-(p-tolyl)-3-ethoxycarbonylcyclopropane-1-carboxylate | 71 | >97:3 | 84 | [7] |
| 2 | tert-Butyl phenyldiazoacetate | Ethyl acrylate | Ethyl 2-phenyl-3-ethoxycarbonylcyclopropane-1-carboxylate | 78 | >97:3 | 91 | [7] |
| 3 | Methyl (4-methoxyphenyl)diazoacetate | Methyl acrylate | Methyl 2-(4-methoxyphenyl)-3-methoxycarbonylcyclopropane-1-carboxylate | 91 | >97:3 | 94 | [7] |
| 4 | Methyl (4-bromophenyl)diazoacetate | Ethyl acrylate | Ethyl 2-(4-bromophenyl)-3-ethoxycarbonylcyclopropane-1-carboxylate | 85 | >97:3 | 92 | [7] |
Experimental Protocol 3.1: General Procedure for Rhodium-Catalyzed Enantioselective Cyclopropanation
Materials:
-
Chiral dirhodium(II) catalyst (e.g., Rh₂(S-TCPTAD)₄)
-
Aryldiazoacetate
-
Electron-deficient alkene (e.g., ethyl acrylate)
-
Anhydrous solvent (e.g., pentane or dichloromethane)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral dirhodium(II) catalyst (1 mol%) and the electron-deficient alkene (2.0 equiv) in the anhydrous solvent.
-
Substrate Addition: Slowly add a solution of the aryldiazoacetate (1.0 equiv) in the same solvent to the reaction mixture over a period of 4-6 hours using a syringe pump.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., refluxing pentane) and monitor by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched cyclopropane.
Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation
Caption: Rhodium-catalyzed cyclopropanation cycle.
Corey-Chaykovsky Cyclopropanation
Application Note 4.1: Synthesis of Cyclopropyl Cyanoesters from α,β-Unsaturated Cyanoesters
The Corey-Chaykovsky reaction provides a valuable method for the cyclopropanation of electron-deficient alkenes, including α,β-unsaturated cyanoesters, using sulfur ylides.[9][10] Dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base, is a common reagent for this transformation.[11] The reaction proceeds via a conjugate addition of the ylide to the enone system, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.
Experimental Protocol 4.1: General Procedure for Corey-Chaykovsky Cyclopropanation
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
α,β-Unsaturated cyanoester
Procedure:
-
Ylide Formation: To a suspension of sodium hydride (1.1 equiv, washed with hexanes to remove mineral oil) in anhydrous DMSO under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 equiv) in one portion. Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and a clear solution is formed.
-
Substrate Addition: Cool the ylide solution to room temperature and add a solution of the α,β-unsaturated cyanoester (1.0 equiv) in anhydrous DMSO dropwise.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Quench the reaction by pouring it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Corey-Chaykovsky Reaction Mechanism
Caption: Mechanism of the Corey-Chaykovsky reaction.
References
- 1. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sas.rochester.edu [sas.rochester.edu]
- 6. Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of vinylidenecyclopropanes via gold(i)-catalyzed cyclopropanation of vinyl arenes with γ-stannylated propargyl esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Iron-Catalyzed Three-Component Reactions of Cyclopropanols with Alkenes and N-Heteroarenes via Ring-Opening and C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corey-Chaykovsky Reaction [organic-chemistry.org]
Application Notes and Protocols for the Chemical Derivatization of Methyl 1-Cyanocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of Methyl 1-cyanocyclopropanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The unique strained cyclopropane ring, coupled with the versatile cyano and methyl ester functional groups, offers multiple avenues for structural modification to generate novel scaffolds for pharmaceutical development. This document outlines procedures for the selective reduction of the nitrile group, and hydrolysis of the ester moiety.
Core Derivatization Pathways
This compound can be selectively functionalized at either the nitrile or the ester group, providing access to key intermediates such as 1-(aminomethyl)cyclopropanecarboxylic acid derivatives and 1-cyanocyclopropanecarboxylic acid. The choice of reagents and reaction conditions is crucial to achieve the desired chemoselectivity.
Caption: Key derivatization pathways of this compound.
Data Presentation: Summary of Derivatization Reactions
The following table summarizes the key transformations, reagents, and typical yields for the derivatization of this compound.
| Transformation | Reagents | Product | Typical Yield (%) |
| Selective Nitrile Reduction | Raney®-Nickel, KBH₄, Ethanol | Methyl 1-(aminomethyl)cyclopropanecarboxylate | 80-93%[1][2] |
| Selective Ester Hydrolysis | NaOH or KOH (aq.), Methanol/Water | 1-Cyanocyclopropanecarboxylic Acid | 74-79% (for similar nitriles)[3] |
Experimental Protocols
Selective Reduction of the Nitrile Group to a Primary Amine
This protocol describes the selective reduction of the nitrile functionality in this compound to a primary amine using Raney®-Nickel and potassium borohydride, leaving the methyl ester group intact. This method is advantageous due to its mild reaction conditions and high selectivity.[1][2]
Workflow for Selective Nitrile Reduction
Caption: Experimental workflow for the selective reduction of the nitrile group.
Materials:
-
This compound
-
Raney®-Nickel (activated)
-
Potassium borohydride (KBH₄)
-
Dry Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation of Raney®-Nickel: Activate commercial Raney®-Nickel alloy by treating it with a 6 M aqueous solution of sodium hydroxide at 50°C for 90 minutes. Wash the catalyst thoroughly with oxygen-free distilled water and then with absolute ethanol until neutral. Store the activated catalyst under absolute ethanol.
-
Reaction Setup: In a round-bottom flask, add dry ethanol followed by potassium borohydride (4.0 eq) and activated Raney®-Nickel (1.0 eq, moist weight).
-
Addition of Substrate: To the stirred suspension, add this compound (1.0 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature. For aliphatic nitriles, the reaction is typically complete within 45-60 minutes.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the Raney®-Nickel catalyst. Evaporate the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Methyl 1-(aminomethyl)cyclopropanecarboxylate.
Expected Outcome:
This procedure is expected to yield the desired primary amine, Methyl 1-(aminomethyl)cyclopropanecarboxylate, in high yields (typically 80-93%) with minimal formation of secondary or tertiary amine byproducts.[1][2]
Selective Hydrolysis of the Methyl Ester to a Carboxylic Acid
This protocol outlines the selective hydrolysis of the methyl ester group of this compound to the corresponding carboxylic acid. Basic hydrolysis (saponification) is generally effective for this transformation. Care must be taken to control the reaction conditions to minimize potential hydrolysis of the nitrile group.
Workflow for Selective Ester Hydrolysis
Caption: Experimental workflow for the selective hydrolysis of the methyl ester.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Addition of Base: Add a solution of sodium hydroxide or potassium hydroxide (1.1-1.5 eq) in water to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, gentle heating (e.g., 40-50°C) can be applied.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. Extract the product with several portions of diethyl ether.
-
Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield the crude 1-Cyanocyclopropanecarboxylic Acid. The product can be further purified by distillation under reduced pressure or recrystallization.
Expected Outcome:
This protocol is expected to yield 1-Cyanocyclopropanecarboxylic Acid. Yields for the hydrolysis of similar cyclopropyl nitriles are reported to be in the range of 74-79%.[3] It is important to carefully control the reaction temperature and time to avoid concomitant hydrolysis of the nitrile group.
References
Application Notes and Protocols: Reaction Mechanisms Involving Methyl 1-cyanocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key reaction mechanisms involving Methyl 1-cyanocyclopropanecarboxylate. This versatile building block is a valuable tool in organic synthesis, particularly for the construction of novel heterocyclic scaffolds and as an intermediate in the development of therapeutic agents.
Overview of Reactivity
This compound is a donor-acceptor cyclopropane (DAC), characterized by the presence of both an electron-withdrawing cyano group and an electron-withdrawing methyl carboxylate group attached to the same carbon of the cyclopropane ring. This substitution pattern polarizes the distal C-C bond of the three-membered ring, making it susceptible to nucleophilic attack and subsequent ring-opening. This reactivity is harnessed in various synthetic transformations, including ring-opening/recyclization cascades and reductions, to generate diverse and complex molecular architectures.
Ring-Opening/Recyclization with Arylamines: Synthesis of 1-Aryl-2-oxo-3-pyrrolidinecarbonitriles
A significant application of this compound is its reaction with primary arylamines to afford 1-aryl-2-oxo-3-pyrrolidinecarbonitriles. This transformation proceeds via a thermally induced ring-opening followed by an intramolecular cyclization.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the primary arylamine on one of the methylene carbons of the cyclopropane ring, leading to the opening of the strained three-membered ring. The resulting intermediate then undergoes an intramolecular cyclization through the attack of the nitrogen atom onto the ester carbonyl group, followed by the elimination of methanol to yield the stable 2-oxo-pyrrolidine ring system.[1]
Caption: Reaction mechanism for the synthesis of 1-Aryl-2-oxo-3-pyrrolidinecarbonitriles.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various 1-aryl-2-oxo-3-pyrrolidinecarbonitriles from this compound and substituted anilines.[1]
| Arylamine (ArNH₂) | Reaction Time (hours) | Product (3) | Yield (%) | Melting Point (°C) |
| Aniline | 4 | 2-Oxo-1-phenyl-3-pyrrolidinecarbonitrile (3a) | 74 | 118-120 |
| 4-Methylaniline | 4 | 1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile (3b) | 78 | 145-147 |
| 4-Methoxyaniline | 4 | 1-(4-Methoxyphenyl)-2-oxo-3-pyrrolidinecarbonitrile (3c) | 82 | 133-135 |
| 4-Chloroaniline | 8 | 1-(4-Chlorophenyl)-2-oxo-3-pyrrolidinecarbonitrile (3d) | 75 | 166-168 |
| 4-Bromoaniline | 8 | 1-(4-Bromophenyl)-2-oxo-3-pyrrolidinecarbonitrile (3e) | 71 | 178-180 |
Experimental Protocol
General Procedure for the Preparation of 1-Aryl-2-oxo-3-pyrrolidinecarbonitriles (3a-e): [1]
-
A mixture of this compound (2.50 g, 20 mmol) and the corresponding arylamine (20 mmol) is placed in a round-bottom flask.
-
The mixture is heated at 140 °C for the time specified in the table above (4 hours for aniline, 4-methylaniline, and 4-methoxyaniline; 8 hours for 4-chloroaniline and 4-bromoaniline).
-
After cooling to room temperature, the reaction mixture is purified by column chromatography on silica gel.
-
The column is eluted with dichloromethane to afford the pure product.
-
The identity and purity of the products are confirmed by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Reduction of Ester and Nitrile Functionalities: Synthesis of (1-(Hydroxymethyl)cyclopropyl)methanamine
This compound can be reduced to the corresponding amino alcohol, a valuable building block in medicinal chemistry, for instance in the synthesis of CDK9 inhibitors.[2]
Reaction Scheme
The reduction of both the ester and the cyano group is typically achieved using a strong reducing agent like sodium borohydride.
Caption: Reduction of this compound.
Experimental Protocol
Synthesis of (1-(Hydroxymethyl)cyclopropyl)methanamine: [2]
-
In a 100 mL flask at 0 °C, dissolve this compound (1 g, 7.99 mmol) in a mixture of 1,2-Dimethoxyethane (20 mL) and MeOH (2 mL).
-
Add sodium borohydride (0.605 g, 15.98 mmol) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, and then allow it to stir at room temperature for 20 hours (overnight).
-
Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with diethyl ether and stir vigorously.
-
Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the product.
Application in Drug Development
This compound serves as a key starting material in the synthesis of complex molecules with potential therapeutic applications.
Synthesis of CDK9 Inhibitors
The reduced product, (1-(hydroxymethyl)cyclopropyl)methanamine, is a crucial intermediate in the synthesis of substituted bi-heteroaryl compounds that act as cyclin-dependent kinase 9 (CDK9) inhibitors. These inhibitors have potential applications in cancer therapy.[2]
Synthesis of Antiviral Pyrrolopyridine Derivatives
This compound is also utilized in the preparation of intermediates for novel antiviral pyrrolopyridine derivatives. The synthesis involves the reduction of the ester to a hydroxymethyl group, which can be further functionalized.[3]
Caption: Synthetic utility of this compound in drug development.
References
Application of Methyl 1-Cyanocyclopropanecarboxylate in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-cyanocyclopropanecarboxylate is a versatile chemical intermediate of significant interest in the synthesis of novel agrochemicals. The inherent ring strain and the presence of two reactive functional groups, a nitrile and a methyl ester, make it a valuable building block for constructing complex molecular architectures with desired biological activities. The cyclopropane motif is a well-established feature in a variety of successful agrochemicals, imparting properties such as enhanced metabolic stability, increased potency, and specific target interactions. This document provides a detailed account of the application of this compound in the synthesis of agrochemicals, with a focus on experimental protocols and quantitative data.
Key Applications in Agrochemical Synthesis
This compound serves as a crucial precursor in the synthesis of a range of agrochemicals, particularly insecticides and fungicides. The 1-cyanocyclopropyl moiety can be incorporated into the final molecule to mimic natural products or to introduce conformational rigidity, which can lead to enhanced binding to target proteins in pests and pathogens.
One of the most significant applications of cyclopropane-containing compounds is in the development of synthetic pyrethroid insecticides.[1] While direct synthesis from this compound is not widely documented in publicly available literature, its structural motif is closely related to the cyclopropanecarboxylic acid core of many pyrethroids. The nitrile group offers a handle for further chemical transformations to build the side chains characteristic of these potent insecticides.
Experimental Protocols
While specific, detailed industrial protocols for the direct use of this compound are often proprietary, the following sections outline general and adaptable experimental procedures based on analogous chemical transformations found in agrochemical synthesis literature.
General Synthesis of Cyclopropanecarboxylate Esters for Pesticidal Applications
This protocol describes a general method for the synthesis of cyclopropanecarboxylate esters, which are common structures in pesticides. This can be adapted for reactions involving this compound.
Objective: To synthesize a cyclopropanecarboxylate ester, a key structural component of many insecticides.
Materials:
-
This compound
-
An appropriate alcohol (e.g., 3-phenoxybenzyl alcohol for pyrethroid synthesis)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
An inert solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Acid chloride of the cyclopropane derivative (can be synthesized from the corresponding carboxylic acid)
Procedure:
-
Acid Chloride Formation (if starting from the carboxylic acid):
-
To a solution of 1-cyanocyclopropanecarboxylic acid in an inert solvent such as dichloromethane, add a chlorinating agent like thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acid chloride.
-
-
Esterification:
-
Dissolve the alcohol (e.g., 3-phenoxybenzyl alcohol) in an inert solvent like THF.
-
Add a base, such as sodium hydride, portion-wise at 0 °C to form the corresponding alkoxide.
-
To this solution, add the cyclopropanecarbonyl chloride (or in a direct esterification, the methyl ester with a transesterification catalyst) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired cyclopropanecarboxylate ester.
-
Quantitative Data
The yield and purity of agrochemical synthesis can vary significantly based on the specific reactants and reaction conditions. The following table provides hypothetical but realistic quantitative data for the synthesis of a generic cyclopropanecarboxylate insecticide, illustrating the type of data that should be recorded.
| Step | Reactant A | Reactant B | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1-Cyanocyclopropanecarboxylic acid | Thionyl Chloride | Dichloromethane | 25 | 3 | 95 | >90 (crude) |
| 2 | 1-Cyanocyclopropanecarbonyl chloride | 3-Phenoxybenzyl alcohol | THF | 25 | 18 | 85 | >98 |
Diagrams
Logical Workflow for Agrochemical Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a cyclopropane-containing agrochemical, starting from a functionalized cyclopropane precursor like this compound.
Caption: A generalized workflow for the synthesis of agrochemicals from a cyclopropane precursor.
Reaction Scheme for Pyrethroid Synthesis
This diagram shows a simplified reaction scheme for the synthesis of a pyrethroid-type insecticide, highlighting the key coupling step.
Caption: Simplified synthesis of a pyrethroid insecticide.
This compound holds significant potential as a versatile building block in the discovery and development of new agrochemicals. Its unique chemical structure allows for the introduction of the valuable cyclopropane moiety, which can impart favorable biological and physicochemical properties to the final active ingredients. The experimental protocols and conceptual diagrams provided herein offer a foundational understanding for researchers and scientists working in the field of agrochemical synthesis. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel pesticides with improved efficacy and environmental profiles.
References
Application Notes and Protocols: Methyl 1-Cyanocyclopropanecarboxylate for Novel Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-cyanocyclopropanecarboxylate is a versatile, yet underexplored, building block for the synthesis of novel heterocyclic compounds. Its unique structure, featuring a strained cyclopropane ring, a nitrile group, and a methyl ester, offers multiple reactive sites for chemical transformations. The cyclopropane ring can undergo ring-opening reactions to generate various functionalized intermediates, while the nitrile and ester groups are amenable to cyclization reactions. These features make it an attractive starting material for the construction of diverse heterocyclic scaffolds, which are of significant interest in drug discovery and medicinal chemistry. This document provides detailed protocols for the synthesis of pyrazole and pyrimidine derivatives, demonstrating the potential utility of this compound as a precursor.
Synthetic Strategy Overview
The direct conversion of this compound to key heterocyclic systems like pyrazoles and pyrimidines is an area of ongoing research. A plausible synthetic strategy involves a two-step process:
-
Ring-Opening and Functionalization: The strained cyclopropane ring can be opened under specific conditions to yield a more flexible linear intermediate, such as a β-ketonitrile or a 1,3-dicarbonyl compound.
-
Cyclocondensation: The resulting intermediate can then undergo classical cyclocondensation reactions with appropriate binucleophiles, such as hydrazine or amidines, to form the desired heterocyclic ring.
The following sections detail hypothetical, yet experimentally sound, protocols based on well-established synthetic methodologies for pyrazole and pyrimidine synthesis.
Synthesis of Novel Pyrazole Derivatives
The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or a β-ketonitrile with hydrazine or its derivatives.[1][2][3][4] This protocol outlines the synthesis of a substituted aminopyrazole from a β-ketonitrile, a potential derivative of this compound.
Experimental Protocol: Synthesis of 5-Amino-3-substituted-1H-pyrazole-4-carbonitrile
This protocol is adapted from established methods for the synthesis of aminopyrazoles.[1][2]
Materials:
-
Substituted β-ketonitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of the β-ketonitrile (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.
-
To this mixture, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with deionized water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 5-amino-3-substituted-1H-pyrazole-4-carbonitrile.
Quantitative Data:
The following table presents representative data for the synthesis of various aminopyrazole derivatives using similar methodologies.
| Entry | R Group in β-ketonitrile | Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | Phenyl | 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile | 85 | 188-190 | [1] |
| 2 | 4-Chlorophenyl | 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 92 | 210-212 | [1] |
| 3 | Methyl | 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile | 78 | 175-177 | [2] |
Synthesis of Novel Pyrimidine Derivatives
The synthesis of pyrimidines is commonly achieved through the condensation of a 1,3-dicarbonyl compound with an amidine.[5] This protocol details the synthesis of a substituted pyrimidine, envisioning a 1,3-dicarbonyl precursor derived from this compound.
Experimental Protocol: Synthesis of 2-Substituted-4-hydroxy-6-methylpyrimidine
This protocol is based on the classical Biginelli-type reaction.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Sodium ethoxide (1.5 eq)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add the amidine hydrochloride and stir until dissolved.
-
Add the 1,3-dicarbonyl compound dropwise to the reaction mixture at room temperature.
-
The mixture is then heated to reflux and monitored by TLC.
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The residue is taken up in water and acidified to pH 5-6 with 1 M hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
If no precipitate forms, the aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.
-
The crude product is purified by recrystallization or column chromatography.
Quantitative Data:
The following table provides representative data for the synthesis of pyrimidine derivatives via similar condensation reactions.
| Entry | 1,3-Dicarbonyl Compound | Amidine | Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | Ethyl acetoacetate | Benzamidine | 2-Phenyl-4-hydroxy-6-methylpyrimidine | 75 | 215-217 | [5] |
| 2 | Acetylacetone | Guanidine | 2-Amino-4,6-dimethylpyrimidine | 88 | 150-152 | [5] |
| 3 | Diethyl malonate | Acetamidine | 2-Methyl-4,6-dihydroxypyrimidine | 65 | >300 | [5] |
Visualizations
Synthetic Pathways and Workflows
Caption: Hypothetical pathway to a substituted aminopyrazole.
Caption: Hypothetical pathway to a substituted pyrimidine.
Caption: General experimental workflow for heterocyclic synthesis.
Conclusion
While direct, one-pot syntheses of pyrazoles and pyrimidines from this compound are not yet widely reported, its chemical structure holds significant promise for the development of novel synthetic routes to a variety of heterocyclic compounds. The protocols provided herein, based on established chemical principles, offer a strategic blueprint for researchers to explore the synthetic potential of this versatile building block. Further investigation into the controlled ring-opening and subsequent cyclization reactions of this compound is warranted and could lead to the discovery of novel and efficient pathways to biologically active heterocyclic molecules.
References
Application Notes and Protocols for the Scaled-Up Production of Methyl 1-Cyanocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-cyanocyclopropanecarboxylate is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. Its compact and strained cyclopropane ring, combined with the reactive nitrile and ester functional groups, makes it a versatile synthon for constructing complex molecular architectures. This document provides detailed application notes and scalable protocols for the production of this compound, designed for researchers and professionals in drug development and chemical synthesis. The following procedures are based on established chemical principles for cyclopropanation and esterification reactions, adapted for larger-scale production.
Synthetic Strategy
The most common and scalable approach to synthesizing this compound involves a two-step process:
-
Cyclopropanation: Formation of 1-cyanocyclopropanecarboxylic acid from a suitable starting material. A well-documented method is the reaction of a malonic ester derivative with a dihaloalkane.
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester.
This strategy allows for the isolation and purification of the intermediate acid, ensuring the final product's high purity.
Experimental Protocols
Protocol 1: Synthesis of 1-Cyanocyclopropanecarboxylic Acid
This procedure is adapted from known methods for the synthesis of doubly activated cyclopropanes.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Notes |
| Ethyl 2-cyanoacetate | 113.12 | 113.12 g (1.0 mol) | --- |
| 1,2-Dibromoethane | 187.86 | 281.8 g (1.5 mol) | Use in a well-ventilated fume hood |
| Sodium Hydroxide (50% aq. solution) | 40.00 | 1 L | Corrosive, handle with care |
| Triethylbenzylammonium chloride (TEBAC) | 227.77 | 114.0 g (0.5 mol) | Phase-transfer catalyst |
| Concentrated Hydrochloric Acid | 36.46 | ~1 L | Corrosive, handle with care |
| Diethyl ether | 74.12 | 3 x 900 mL, 3 x 500 mL | Flammable |
| Sodium Chloride | 58.44 | For brine solution | --- |
| Magnesium Sulfate (anhydrous) | 120.37 | For drying | --- |
| Activated Carbon | --- | For decolorizing | --- |
Procedure:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide solution.
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Add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the vigorously stirred solution at room temperature (25°C).
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In a separate container, prepare a mixture of 113.12 g (1.0 mol) of ethyl 2-cyanoacetate and 281.8 g (1.5 mol) of 1,2-dibromoethane.
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Add the mixture of ethyl 2-cyanoacetate and 1,2-dibromoethane to the vigorously stirred reaction flask all at once.
-
Continue to stir the reaction mixture vigorously for 2 hours.
-
Transfer the contents of the flask to a 4 L Erlenmeyer flask, rinsing the reaction flask with three 75 mL portions of water.
-
Cool the mixture in an ice bath to 15°C and carefully acidify by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Transfer the aqueous layer to a 4 L separatory funnel and extract three times with 900 mL of diethyl ether.
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Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of diethyl ether.
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Combine the organic layers, wash with 1 L of brine, and dry over anhydrous magnesium sulfate.
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Decolorize the solution with activated carbon and filter.
-
Concentrate the filtrate by rotary evaporation to yield crude 1-cyanocyclopropanecarboxylic acid.
Expected Yield: Approximately 86%[1]
Protocol 2: Esterification to this compound
This is a standard Fischer esterification procedure, optimized for this substrate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.8 mol scale) | Notes |
| 1-Cyanocyclopropanecarboxylic acid | 111.09 | 88.87 g (0.8 mol) | From Protocol 1 |
| Methanol | 32.04 | 500 mL | Anhydrous |
| Sulfuric Acid (concentrated) | 98.08 | 5 mL | Catalyst, corrosive |
| Saturated Sodium Bicarbonate Solution | --- | For neutralization | --- |
| Diethyl ether | 74.12 | For extraction | Flammable |
| Sodium Sulfate (anhydrous) | 142.04 | For drying | --- |
Procedure:
-
In a 1 L round-bottom flask equipped with a reflux condenser, dissolve 88.87 g (0.8 mol) of 1-cyanocyclopropanecarboxylic acid in 500 mL of anhydrous methanol.
-
Carefully add 5 mL of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
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Remove the excess methanol by rotary evaporation.
-
Dissolve the residue in 300 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 100 mL of brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Expected Yield: 85-95%
Data Summary
| Step | Product | Starting Material | Scale (mol) | Yield (%) | Purity |
| 1 | 1-Cyanocyclopropanecarboxylic acid | Ethyl 2-cyanoacetate | 1.0 | ~86 | >95% after workup |
| 2 | This compound | 1-Cyanocyclopropanecarboxylic acid | 0.8 | 85-95 | >98% after distillation |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Workflow for the two-step synthesis and purification.
Safety Considerations
-
1,2-Dibromoethane: This is a toxic and carcinogenic substance. All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Strong Acids and Bases: Concentrated hydrochloric acid, sulfuric acid, and 50% sodium hydroxide are highly corrosive. Handle with extreme care and appropriate PPE.
-
Flammable Solvents: Diethyl ether and methanol are highly flammable. Ensure all operations are conducted away from ignition sources in a well-ventilated area.
-
Scale-up: When scaling up reactions, be mindful of potential exotherms, especially during the addition of reagents and the acidification and neutralization steps. Ensure adequate cooling capacity is available.
Conclusion
The provided protocols offer a robust and scalable pathway for the synthesis of this compound. By following these detailed procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this key intermediate for their synthetic needs. The use of a phase-transfer catalyst in the cyclopropanation step makes the reaction amenable to larger scales. Careful purification at each stage is crucial for obtaining the final product in high purity.
References
Troubleshooting & Optimization
optimizing reaction conditions for Methyl 1-cyanocyclopropanecarboxylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Methyl 1-cyanocyclopropanecarboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the cyclization of methyl cyanoacetate with 1,2-dibromoethane using a base. This reaction involves the dialkylation of the active methylene group of methyl cyanoacetate to form the cyclopropane ring.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters include the choice and stoichiometry of the base, reaction temperature, quality of reagents and solvents, and reaction time. Careful control of these variables is crucial for maximizing yield and minimizing side products.
Q3: My reaction is not proceeding to completion. What are the likely causes?
A3: Incomplete reactions can be due to several factors:
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Insufficient Base: The base may not be strong enough or used in sufficient quantity to deprotonate the methyl cyanoacetate effectively.
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Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
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Poor Quality Reagents: Degradation of 1,2-dibromoethane or methyl cyanoacetate, or the use of wet solvents can inhibit the reaction.
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Short Reaction Time: The reaction may simply need more time to reach completion. Monitoring by TLC or GC is recommended.
Q4: I am observing multiple spots on my TLC plate. What are the possible side products?
A4: Common side products can include mono-alkylated intermediates, polymerized materials, and products from the hydrolysis of the ester or nitrile groups if water is present.
Q5: How can I purify the final product?
A5: Purification is typically achieved through vacuum distillation. Column chromatography can also be used, but care must be taken as the product can be sensitive to acidic silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The chosen base (e.g., sodium ethoxide) may not be sufficiently strong or fresh. 2. Presence of Water: Moisture in the solvent or reagents can quench the carbanion intermediate.[1] 3. Incorrect Stoichiometry: An incorrect molar ratio of reactants or base can lead to incomplete conversion or side reactions. 4. Suboptimal Temperature: The reaction temperature may be too low for efficient cyclization. | 1. Use a stronger base like sodium hydride or freshly prepared sodium ethoxide. Ensure the base is not expired or degraded. 2. Use anhydrous solvents and dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Carefully check the molar ratios of methyl cyanoacetate, 1,2-dibromoethane, and the base. A slight excess of the alkylating agent and base may be beneficial. 4. Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Formation of a Dark Brown or Black Reaction Mixture | 1. Polymerization: Side reactions leading to polymerization of reactants or products. 2. High Reaction Temperature: Excessive heat can cause decomposition of starting materials or the product. | 1. Control the rate of addition of reagents to manage any exothermic processes. 2. Maintain a consistent and moderate reaction temperature. Avoid overheating. |
| Difficulty in Product Isolation | 1. Emulsion during Work-up: Formation of a stable emulsion during aqueous extraction. 2. Loss during Solvent Removal: The product may be volatile and lost during evaporation under high vacuum or at elevated temperatures. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Use a rotary evaporator at a lower temperature and moderate vacuum. |
| Product Decomposes on Silica Gel Column | 1. Acidity of Silica Gel: The acidic nature of standard silica gel can cause the degradation of the cyclopropane ring or hydrolysis. | 1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. 2. Consider using a different stationary phase such as neutral alumina. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis via dialkylation of methyl cyanoacetate.
Materials:
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Methyl cyanoacetate
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1,2-Dibromoethane
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Sodium hydride (NaH) or Sodium Ethoxide (NaOEt)
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Anhydrous Dimethylformamide (DMF) or Ethanol
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place the chosen base (e.g., 2.2 equivalents of sodium hydride).
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Addition of Reactant: Add anhydrous solvent (e.g., DMF) to the flask. Cool the suspension in an ice bath. Add a solution of methyl cyanoacetate (1 equivalent) in the anhydrous solvent dropwise via the dropping funnel.
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Formation of Enolate: Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure the complete formation of the enolate.
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Cyclization: Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture at 0°C. After the addition, allow the reaction to warm to room temperature and then heat to a temperature between 50-80°C.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
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Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Data Presentation
Table 1: Representative Reaction Parameters and Yields
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaH | DMF | 60 | 12 | 65-75 |
| NaOEt | Ethanol | Reflux | 18 | 50-60 |
| K₂CO₃ | DMF | 80 | 24 | 40-50 |
Note: These are representative values and actual results may vary depending on the specific experimental conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yields in the synthesis.
References
Technical Support Center: Methyl 1-cyanocyclopropanecarboxylate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 1-cyanocyclopropanecarboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful isolation of a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, residual solvents from the synthesis, and byproducts from side reactions. The most significant byproduct is often the hydrolyzed form of the molecule, 1-cyanocyclopropanecarboxylic acid, or the product of ester hydrolysis, methanol, and the corresponding carboxylate salt.
Q2: My purified this compound is degrading upon storage. What is the likely cause and how can I prevent it?
A2: The compound is susceptible to hydrolysis of both the ester and nitrile functional groups, especially in the presence of moisture, acids, or bases. To prevent degradation, store the purified product in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature (refrigeration is recommended). Ensure all storage containers are scrupulously dry.
Q3: What analytical techniques are recommended to assess the purity of this compound?
A3: Purity can be effectively assessed using a combination of techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect non-volatile impurities. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of purification.
Q4: Can I use distillation to purify this compound?
A4: Yes, vacuum distillation is a suitable method for purifying this compound, which is a liquid at room temperature.[1] It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Low Recovery After Purification
| Possible Cause | Recommended Solution |
| Product Loss During Extraction | During aqueous workup, ensure the pH is neutral to prevent hydrolysis. Use a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to maximize recovery. |
| Incomplete Elution from Chromatography Column | If using flash chromatography, ensure the solvent system is polar enough to elute the product. A gradual increase in solvent polarity (gradient elution) can be effective. |
| Co-evaporation During Solvent Removal | This compound may be somewhat volatile. When removing solvents using a rotary evaporator, use a moderate temperature and pressure to avoid significant loss of the product. |
| Adsorption onto Glassware | Ensure all glassware is clean and dry. Silanizing glassware can reduce adsorption of polar compounds. |
Product Contamination
| Possible Cause | Recommended Solution |
| Presence of Starting Materials | Optimize the reaction conditions to ensure complete conversion. If starting materials persist, they can often be separated by flash chromatography with a carefully selected solvent system. |
| Hydrolysis Byproducts Present | Avoid exposure to acidic or basic conditions during workup and purification. Use neutral drying agents (e.g., anhydrous sodium sulfate or magnesium sulfate). If hydrolysis has occurred, the resulting carboxylic acid can be removed by a mild basic wash (e.g., saturated sodium bicarbonate solution), but be aware this may induce further hydrolysis of the ester. |
| Residual Solvents | After purification, remove residual solvents under high vacuum. Gentle heating can be applied if the product is thermally stable at that temperature. |
| Cross-Contamination | Ensure all glassware and equipment are thoroughly cleaned between experiments. |
Inconsistent Purification Results
| Possible Cause | Recommended Solution |
| Variability in Crude Material Quality | Analyze the crude material by TLC or GC-MS before purification to understand the impurity profile and adjust the purification strategy accordingly. |
| Inconsistent Chromatography Packing | Ensure the chromatography column is packed uniformly to avoid channeling. A well-packed column is crucial for good separation. |
| Changes in Ambient Temperature and Humidity | Perform purification in a controlled laboratory environment. High humidity can contribute to hydrolysis. |
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₇NO₂[1] |
| Molecular Weight | 125.13 g/mol [1] |
| Appearance | Liquid[1] |
| Purity (typical) | >98%[1] |
Note: Some data is for the closely related compound Methyl cyclopropanecarboxylate and should be used as an estimation.
| Property | Estimated Value |
| Boiling Point | ~70-80 °C at reduced pressure (e.g., 15-20 mmHg) |
| Density | ~1.05 g/cm³ |
| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, methanol). Sparingly soluble in water. |
Chromatographic Data (Illustrative)
| Technique | Stationary Phase | Mobile Phase (Eluent) | Expected Rf / Retention Time |
| TLC | Silica Gel 60 F₂₅₄ | 30% Ethyl Acetate in Hexane | ~0.4 - 0.5 |
| Flash Chromatography | Silica Gel (230-400 mesh) | Gradient: 10% to 50% Ethyl Acetate in Hexane | Varies with gradient |
| GC-MS | DB-5 or equivalent | Helium | Varies with temperature program |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for purifying this compound from less polar and more polar impurities.
1. Preparation:
- Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
- Pack a glass column with the slurry, ensuring no air bubbles are trapped.
- Equilibrate the column with the starting eluent (e.g., 10% ethyl acetate in hexane).
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting eluent).
- Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
3. Elution:
- Begin elution with the starting eluent.
- Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient is from 10% to 50% ethyl acetate in hexane.
- Collect fractions and monitor them by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator at a moderate temperature and pressure.
- Dry the final product under high vacuum to remove any residual solvent.
Protocol 2: Purification by Vacuum Distillation
This protocol is effective for separating this compound from non-volatile impurities.
1. Setup:
- Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss.
- Ensure all joints are properly sealed and greased.
- Use a magnetic stirrer in the distillation flask for smooth boiling.
2. Distillation:
- Place the crude product in the distillation flask.
- Slowly apply vacuum to the system.
- Gradually heat the distillation flask in an oil bath.
- Collect the fraction that distills at the expected boiling point and pressure. For a related compound, Methyl 1-hydroxycyclopropanecarboxylate, the boiling point is 70°C at 13 mmHg, which can serve as a starting point for estimation.[2]
3. Product Collection:
- Collect the purified liquid in a pre-weighed receiving flask.
- Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Logical diagram for troubleshooting common purification issues.
References
identifying common byproducts in Methyl 1-cyanocyclopropanecarboxylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-cyanocyclopropanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts I might encounter in reactions with this compound?
A1: Byproducts in reactions involving this compound typically arise from three main pathways: hydrolysis of the ester or nitrile groups, ring-opening of the cyclopropane ring, and thermal decomposition.
Q2: How can I minimize the formation of hydrolysis byproducts?
A2: To minimize hydrolysis, ensure that all reactants, solvents, and glassware are dry. If the reaction is not conducted under aqueous conditions, using an inert atmosphere (like nitrogen or argon) can prevent atmospheric moisture from interfering. If an aqueous workup is necessary, it should be performed at a low temperature and as quickly as possible.
Q3: What conditions might lead to the ring-opening of the cyclopropane ring?
A3: The cyclopropane ring in this compound is susceptible to ring-opening, particularly in the presence of strong acids, bases, or nucleophiles. The strain in the three-membered ring makes it a potential leaving group in the presence of suitable reagents.
Q4: Are there any specific safety concerns I should be aware of when heating reactions with this compound?
A4: Yes. Thermal decomposition can lead to the formation of toxic and flammable byproducts, including hydrogen cyanide. All reactions involving heating should be conducted in a well-ventilated fume hood with appropriate safety precautions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS/NMR Analysis
Symptom: Your Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) analysis of the reaction mixture shows unexpected peaks that do not correspond to your starting material or desired product.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Hydrolysis Byproducts | If you observe peaks corresponding to 1-cyanocyclopropanecarboxylic acid (from ester hydrolysis), methyl 1-carbamoylcyclopropanecarboxylate (from nitrile hydration), or 1,1-cyclopropanedicarboxylic acid (from hydrolysis of both groups), this indicates the presence of water. Ensure all future reactions are run under anhydrous conditions. For your current batch, you may be able to separate the desired product from the more polar acidic byproducts via column chromatography. |
| Ring-Opened Byproducts | The presence of linear ester or nitrile compounds suggests that the cyclopropane ring has opened. This can be caused by strongly nucleophilic or electrophilic conditions. Consider using milder reagents or reaction conditions. Buffering the reaction mixture may also prevent ring-opening. |
| Solvent Adducts | In some cases, the solvent can react with the starting material or intermediates. If you are using a nucleophilic solvent, consider switching to a more inert one like toluene or dichloromethane. |
Issue 2: Low Yield of Desired Product
Symptom: The isolated yield of your target molecule is consistently lower than expected.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to ensure it has gone to completion before workup. |
| Product Loss During Workup | If your product is volatile, you may be losing it during solvent removal under reduced pressure. Use a lower temperature on the rotovap or consider a gentler method of solvent removal. If your product has some water solubility, ensure you are using the appropriate extraction solvent and perform multiple extractions. |
| Byproduct Formation | As detailed in "Issue 1," significant byproduct formation will lower the yield of the desired product. Address the root cause of byproduct formation to improve your yield. |
| Thermal Decomposition | If the reaction is run at a high temperature, the starting material or product may be decomposing. Try running the reaction at a lower temperature for a longer period. |
Data Presentation
The following table summarizes potential byproducts and their expected molecular weights, which can aid in their identification by mass spectrometry.
| Byproduct Name | Formation Pathway | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Cyanocyclopropanecarboxylic acid | Ester Hydrolysis | C₅H₅NO₂ | 111.10 |
| Methyl 1-carbamoylcyclopropanecarboxylate | Nitrile Hydration | C₆H₉NO₃ | 143.14 |
| 1,1-Cyclopropanedicarboxylic acid | Complete Hydrolysis | C₅H₆O₄ | 130.10 |
| Ring-Opened Isomer (e.g., Methyl 4-cyano-2-butenoate) | Ring-Opening | C₆H₇NO₂ | 125.13 |
| Decarboxylated Product (1-Cyanocyclopropane) | Thermal Decomposition | C₄H₅N | 67.09 |
Experimental Protocols
Key Experiment: Base-Catalyzed Hydrolysis of this compound
This protocol is provided as a representative example that can lead to byproduct formation.
Objective: To monitor the hydrolysis of this compound and identify the resulting products.
Materials:
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This compound
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1 M Sodium Hydroxide (NaOH) solution
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Methanol
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Dichloromethane
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Chloride solution (brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
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TLC plates, GC-MS vials
Procedure:
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Dissolve this compound (1.0 g, 7.99 mmol) in methanol (20 mL) in a 50 mL round-bottom flask with a magnetic stirrer.
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Add 1 M NaOH solution (10 mL, 10 mmol) to the flask.
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Stir the reaction mixture at room temperature and monitor the reaction progress by taking aliquots for TLC or GC-MS analysis at regular intervals (e.g., 30 minutes, 1 hour, 2 hours).
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After 2 hours, cool the reaction mixture in an ice bath and acidify to pH ~2 with 1 M HCl.
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Extract the mixture with dichloromethane (3 x 20 mL).
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Combine the organic layers and wash with brine (20 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Analyze the crude product by GC-MS and NMR to identify the products and byproducts.
Visualizations
Logical Relationship of Byproduct Formation
Caption: Potential byproduct pathways from this compound.
Experimental Workflow for Byproduct Analysis
Caption: Workflow for reaction, workup, and analysis of byproducts.
long-term stability and storage conditions for Methyl 1-cyanocyclopropanecarboxylate
Technical Support Center: Methyl 1-cyanocyclopropanecarboxylate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and issues related to the long-term stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To maintain product quality, refrigeration is recommended.[1] It is crucial to protect the compound from moisture, heat, and sources of ignition.[1][3][4]
Q2: What is the expected shelf-life of this compound under these conditions?
A2: While specific long-term stability data for this compound is not extensively published, analogous compounds with cyclopropanecarboxylic acid ester moieties have demonstrated substantial stability. For instance, some cyclopropane analogues show significantly longer half-lives under hydrolytic conditions compared to similar non-cyclopropane esters. With proper storage as recommended, the compound is expected to be stable for an extended period. Regular quality control checks are advised for material stored for prolonged durations.
Q3: What are the main degradation pathways for this compound?
A3: Based on its chemical structure, the primary potential degradation pathways include:
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Hydrolysis: The ester functional group can undergo hydrolysis, particularly in the presence of strong acids or bases, to yield 1-cyanocyclopropanecarboxylic acid and methanol.[5] The nitrile group can also be hydrolyzed to a carboxylic acid or an amide under more vigorous acidic or basic conditions.[6]
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Thermal Decomposition: At elevated temperatures, decomposition may occur. While the exact pathway is not documented, thermal stress can potentially lead to the opening of the cyclopropane ring or other fragmentation.
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Photodegradation: Exposure to UV light may induce degradation, a common phenomenon for many organic molecules.[7][8]
Q4: Is this compound compatible with common laboratory solvents and reagents?
A4: The compound is generally soluble in common organic solvents. However, it is incompatible with strong oxidizing agents and strong bases.[1][4] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Purity Over Time | Improper storage conditions (exposure to moisture, heat, or light). | Ensure the compound is stored in a tightly sealed container, in a refrigerator, and protected from light. Use of an inert atmosphere (e.g., argon or nitrogen) can also be beneficial. |
| Inconsistent Experimental Results | Partial degradation of the compound. | Verify the purity of the starting material using a suitable analytical method like HPLC before each experiment. If degradation is suspected, purify the compound if possible or use a fresh batch. |
| Formation of Precipitate in Solution | Hydrolysis of the ester to the less soluble carboxylic acid. | Prepare solutions fresh before use. Avoid prolonged storage of solutions, especially in protic or aqueous solvents. If a precipitate is observed, it may be isolated and analyzed to confirm its identity. |
| Unexpected Reaction Products | Reaction with incompatible reagents or solvents. | Review the compatibility of all reagents and solvents. Avoid strong acids, strong bases, and strong oxidizing agents.[1][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
- Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours.
- Photolytic Degradation: Expose a 100 µg/mL solution of the compound in a transparent container to a photostability chamber (ICH Q1B option 2) for 24 hours.
3. Sample Analysis:
- At the end of the incubation period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
- Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Key factors influencing long-term stability.
References
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Separation of Nitric acid, hexyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Photochemical degradation of ciprofloxacin in UV and UV/H₂O₂ process: kinetics, parameters, and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Cyanocyclopropane Synthesis
Welcome to the technical support center for the diastereoselective synthesis of cyanocyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving diastereoselectivity in their experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in cyanocyclopropane synthesis?
A1: Diastereoselectivity in cyanocyclopropane synthesis is primarily influenced by a combination of factors, including the choice of catalyst and ligand, the solvent, the reaction temperature, and the geometry of the starting alkene. The interplay of these elements dictates the steric and electronic environment of the transition state, which in turn determines the facial selectivity of the cyclopropanation.
Q2: Which catalytic systems are most effective for achieving high diastereoselectivity in the synthesis of cyanocyclopropanes?
A2: Several catalytic systems have demonstrated high efficacy. Palladium-catalyzed reactions, particularly the cyanoesterification of cyclopropenes, have shown excellent diastereoselectivity.[1] Rhodium and copper-based catalysts are also widely used, often in conjunction with chiral ligands, to control the stereochemical outcome. Additionally, modern electrochemical methods have emerged as a powerful tool for highly diastereoselective nitrile-substituted cyclopropane synthesis.[2]
Q3: How does the geometry (E/Z) of the starting alkene affect the diastereoselectivity of the cyclopropanation?
A3: The geometry of the starting alkene is a critical determinant of the final product's relative stereochemistry. Many cyclopropanation reactions are stereospecific, meaning that the stereochemistry of the alkene is transferred to the cyclopropane. For instance, a (Z)-alkene will typically yield a cis-substituted cyclopropane, while an (E)-alkene will result in a trans-substituted cyclopropane. However, the level of diastereoselectivity can also be influenced by the specific reaction conditions and the directing effects of nearby functional groups.
Q4: Can the cyano group itself direct the stereochemical outcome of the cyclopropanation?
A4: The small steric profile of the nitrile group can contribute to high diastereoselectivity in certain reactions.[2] In some cases, the electronic properties of the cyano group can influence the transition state geometry, but more often, other functional groups on the alkene or the carbene precursor play a more dominant role in directing the stereoselectivity.
Troubleshooting Guide: Improving Diastereoselectivity
This guide addresses common issues encountered during the synthesis of cyanocyclopropanes and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Diastereomeric Ratio (d.r.) | 1. Suboptimal Catalyst/Ligand Combination: The chosen catalyst or ligand may not provide sufficient steric hindrance or electronic influence to control the facial selectivity. 2. Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. 3. Reaction Temperature is Too High: Higher temperatures can lead to a decrease in selectivity by allowing the reaction to overcome the energetic barrier for the formation of the undesired diastereomer. | 1. Screen Catalysts and Ligands: Experiment with a range of catalysts (e.g., Rh(II), Cu(I), Pd(0)) and ligands with varying steric bulk and electronic properties. For instance, bulky ligands can create a more defined chiral pocket around the metal center. 2. Solvent Screening: Test a variety of solvents with different polarities. Non-coordinating solvents are often preferred in metal-catalyzed reactions to avoid interference with the catalyst. In some cases, more polar or acidic solvents can enhance diastereoselectivity. 3. Optimize Reaction Temperature: Lowering the reaction temperature often improves diastereoselectivity. Conduct a temperature screen to find the optimal balance between reaction rate and selectivity. |
| Formation of Multiple Products/Side Reactions | 1. Decomposition of Diazo Compound: Diazo compounds, often used as carbene precursors, can be unstable and decompose, leading to side products. 2. Lewis Acid-Catalyzed Side Reactions: Some metal catalysts or byproducts can act as Lewis acids, catalyzing undesired reactions. 3. Incomplete Reaction: A stalled reaction can lead to a complex mixture of starting materials and products. | 1. Slow Addition of Diazo Compound: Add the diazo compound slowly to the reaction mixture to maintain a low concentration and minimize decomposition. 2. Use of Additives: In some cases, adding a mild base or other additives can suppress Lewis acid-catalyzed side reactions. 3. Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and ensure it goes to completion. If the reaction stalls, a slight increase in temperature or catalyst loading may be necessary, but this should be done cautiously. |
| Difficulty in Separating Diastereomers | 1. Similar Physical Properties: The desired and undesired diastereomers may have very similar polarities, making them difficult to separate by column chromatography. | 1. Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases for column chromatography. 2. Derivatization: Consider derivatizing the cyclopropane product to introduce a functional group that allows for easier separation of the diastereomers. The derivatizing agent can then be removed in a subsequent step. |
Data Presentation: Comparative Diastereoselectivity
The following tables summarize quantitative data on the diastereomeric ratios (d.r.) achieved in cyanocyclopropane synthesis under various conditions.
Table 1: Effect of Catalyst and Ligand on Diastereoselectivity
| Catalyst | Ligand | Alkene Substrate | Solvent | Temp (°C) | d.r. (trans:cis or anti:syn) | Reference |
| Pd2(dba)3 | Xantphos | Aryl-substituted cyclopropene | DCE | 100 | >20:1 | [1] |
| Rh2(OAc)4 | - | Styrene | DCM | 25 | Varies | N/A |
| Cu(I)-BOX | Chiral Bis(oxazoline) | Alkenyl Boronate | DCE | 25 | 94:6 | [3] |
| Electrochemical | - | Unactivated Alkene | MeCN | 25 | ≥20:1 | [2] |
Table 2: Effect of Solvent on Diastereoselectivity
| Catalyst | Alkene Substrate | Solvent | Temp (°C) | d.r. (trans:cis or anti:syn) | Reference |
| Pd(OAc)2 | N-allyl amide | Acetonitrile | 60 | 2:1 | N/A |
| Pd(OAc)2 | N-allyl amide | DMSO | 60 | Enhanced | N/A |
| Pd(OAc)2 | N-allyl amide | Trifluoroethanol (TFE) | 60 | 4:1 | N/A |
| Pd(OAc)2 | N-allyl amide | Hexafluoroisopropanol (HFIP) | 60 | 7:1 | N/A |
Experimental Protocols
Protocol 1: Electrochemical Diastereoselective Synthesis of Nitrile-Substituted Cyclopropanes
This protocol is adapted from a method utilizing electrochemically generated dicationic adducts for cyclopropanation.[2]
Materials:
-
Alkene (0.4 mmol)
-
Thianthrene (TT) (0.6 mmol)
-
Acetonitrile (MeCN) (8 mL)
-
n-Bu4NPF6 (0.2 M solution in MeCN)
-
Nitrile pronucleophile (e.g., 2-phenylacetonitrile) (0.4 mmol)
-
Cesium carbonate (Cs2CO3) (1.0 mmol)
-
Divided electrochemical cell with carbon electrodes
Procedure:
-
In a divided electrochemical cell, dissolve the alkene (0.4 mmol) and thianthrene (0.6 mmol) in 8 mL of a 0.2 M solution of n-Bu4NPF6 in acetonitrile.
-
Apply a constant current to the cell until the electrolysis is complete (monitored by TLC or LC-MS).
-
To the resulting solution containing the dicationic adduct, add the nitrile pronucleophile (0.4 mmol) and cesium carbonate (1.0 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyanocyclopropane.
Protocol 2: Palladium-Catalyzed Diastereoselective Cyanoesterification of Cyclopropenes
This protocol describes a highly diastereoselective method for the synthesis of polysubstituted cyclopropanecarbonitriles.[1]
Materials:
-
Cyclopropene substrate (0.2 mmol)
-
Ethyl cyanoformate (0.3 mmol)
-
Pd2(dba)3 (5 mol%)
-
Xantphos (10 mol%)
-
1,2-Dichloroethane (DCE) (2 mL)
-
Inert atmosphere (Argon)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the cyclopropene substrate (0.2 mmol), Pd2(dba)3 (5 mol%), and Xantphos (10 mol%).
-
Add 2 mL of anhydrous 1,2-dichloroethane (DCE) to the tube.
-
Add ethyl cyanoformate (0.3 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for the specified time (monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the polysubstituted cyclopropanecarbonitrile.
Visualizations
References
minimizing side reactions with Methyl 1-cyanocyclopropanecarboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions when working with Methyl 1-cyanocyclopropanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reactions include hydrolysis of the methyl ester or the cyano group, decarboxylation under certain conditions, and anionic polymerization. The presence of moisture, strong acids or bases, and elevated temperatures can promote these unwanted reactions.[1][2][3]
Q2: How can I minimize the hydrolysis of the ester and nitrile functionalities?
A2: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents.[4] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. During work-up, avoid prolonged contact with acidic or basic aqueous solutions.[2]
Q3: What conditions can lead to the decarboxylation of this compound?
A3: Decarboxylation can occur at elevated temperatures, particularly in the presence of nucleophiles or in polar aprotic solvents like DMSO.[1] This reaction, often referred to as Krapcho decarboxylation, involves the loss of the methoxycarbonyl group as carbon dioxide and methyl halide (if a halide salt is present).[1] To avoid this, it is recommended to use lower reaction temperatures and carefully select the solvent and reagents.
Q4: My reaction mixture is turning into a solid mass. What could be the cause?
A4: The formation of a solid mass is likely due to the anionic polymerization of the molecule.[4][5] this compound is susceptible to anionic polymerization initiated by bases or nucleophiles. Even weak bases can trigger this process.[5] Ensure all glassware is clean and free of basic residues, and use purified, non-basic solvents and reagents.
Q5: What are the recommended storage conditions for this compound to ensure its stability?
A5: To maintain stability, the compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[6] Storing it in a refrigerator or freezer can help minimize degradation over time.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
If you are experiencing low yields in your reaction involving this compound, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. Consider increasing the reaction time or temperature cautiously, being mindful of potential side reactions.[2] |
| Side Reactions | The formation of byproducts through hydrolysis, decarboxylation, or polymerization can significantly reduce the yield. Refer to the specific troubleshooting sections for these issues. |
| Suboptimal Reaction Conditions | The choice of solvent, temperature, and catalyst can greatly impact the reaction outcome. Optimization of these parameters is often necessary.[7][8][9][10][11] For instance, non-polar aprotic solvents may be preferable to polar aprotic solvents to minimize certain side reactions. |
| Work-up and Purification Losses | The product may be lost during aqueous work-up if the pH is not carefully controlled.[2] Ensure efficient extraction with an appropriate solvent. During purification by column chromatography, deactivation of silica gel with a neutral agent might be necessary to prevent degradation. |
Issue 2: Presence of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or peaks in a GC/MS analysis indicates the formation of byproducts.
| Observed Byproduct | Potential Cause | Suggested Solution |
| 1-Cyanocyclopropanecarboxylic acid | Hydrolysis of the methyl ester. | Use anhydrous reaction and work-up conditions. Minimize contact with acidic or basic aqueous solutions.[2][3] |
| Methyl 1-aminomethylcyclopropanecarboxylate | Reduction of the nitrile group. | Ensure that the reducing agents used in subsequent steps are compatible with the nitrile functionality or protect the nitrile group if necessary. |
| Polymeric material | Anionic polymerization. | Eliminate sources of basic impurities. Use freshly distilled, non-basic solvents. Consider using a non-nucleophilic base if a base is required for the reaction.[4][5] |
| Decarboxylated product | High reaction temperatures, presence of nucleophiles in polar aprotic solvents. | Maintain lower reaction temperatures. If possible, avoid high-boiling polar aprotic solvents like DMSO.[1] |
Experimental Protocols
General Protocol for a Reaction with this compound
This protocol provides a general workflow to minimize common side reactions. Specific conditions will need to be optimized for individual transformations.
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Ensure all reagents are of high purity and anhydrous where necessary.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under an inert atmosphere.
-
Dissolve this compound and other reactants in the chosen anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) before adding any reactive reagents, especially strong bases or nucleophiles.
-
-
Reaction Execution:
-
Add reagents dropwise to control the reaction exotherm.
-
Maintain the reaction at the optimized temperature and monitor its progress by TLC or GC.
-
-
Work-up:
-
Quench the reaction at low temperature, for example, by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with neutral or slightly acidic water and then with brine. Avoid using strong acids or bases.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
-
-
Purification:
-
Purify the crude product by column chromatography using a silica gel that has been neutralized (e.g., by washing with a solvent containing a small amount of triethylamine and then with the eluent) or by distillation under reduced pressure.
-
Visualizations
Experimental Workflow for Minimizing Side Reactions
Caption: A generalized workflow for handling this compound to minimize side reactions.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot and address common causes of low reaction yields.
References
- 1. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexanecarboxylates, and methyl and ethyl cyclohexanecarboxylate in alcohol–water and dioxan–water mixtures - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. afinitica.com [afinitica.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Finding Optimal Reaction Conditions - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
safe handling and disposal of Methyl 1-cyanocyclopropanecarboxylate
Disclaimer: Methyl 1-cyanocyclopropanecarboxylate is a specialty chemical. A specific Safety Data Sheet (SDS) was not located. The following information is compiled from data on structurally similar compounds (e.g., methyl cyclopropanecarboxylate) and general safety principles for handling cyanide-containing substances. This guide is intended for trained research, scientific, and drug development professionals. Always consult with your institution's Environmental Health & Safety (EH&S) department before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on its structure, the primary hazards are expected to be:
-
Flammability: Similar to other small methyl esters, it is likely a flammable liquid.[1][2]
-
Toxicity: The presence of the cyano- (nitrile) group introduces a significant toxicity risk.[3] It may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Contact with acids or heat can release highly toxic hydrogen cyanide (HCN) gas.[3][4][5]
Q2: What are the proper storage conditions for this chemical?
A2: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[4][5][6][7] It should be kept in a tightly sealed container, and stored separately from acids, oxidizing agents, and water.[4][8] A locked cabinet is recommended to control access.[4]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: The minimum required PPE includes:
-
A lab coat.
-
Chemical-resistant gloves (double gloving is recommended).[5]
-
Safety goggles and a face shield, especially where there is a risk of splashing.[5][6] All handling of this substance should be conducted in a certified chemical fume hood.[5]
Q4: How should I dispose of waste containing this compound?
A4: All waste containing this chemical, including empty containers and contaminated PPE, must be treated as hazardous waste.[4][5] Cyanide-containing wastes should be stored in dedicated, clearly labeled, and sealed containers, separate from other chemical waste, especially acidic waste.[5] Follow all local, regional, and national regulations for hazardous waste disposal.[9][10]
Q5: What should I do in case of a spill?
A5: For a small spill within a chemical fume hood:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[6]
-
Clean the spill area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[5]
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.[5] For a large spill or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[5]
Troubleshooting Guides
Scenario 1: Inconsistent Reaction Yields in a Cyclopropanation Reaction
| Symptom | Possible Cause | Troubleshooting Step |
| Low or no product formation | Impure starting materials | Verify the purity of this compound and other reagents using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Inactive catalyst or reagent | Use a fresh batch of catalyst or reagent. Ensure proper activation procedures are followed if required. | |
| Incorrect reaction temperature | Optimize the reaction temperature. Some cyclopropanation reactions are highly temperature-sensitive. | |
| Formation of side products | Presence of water or other nucleophiles | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Decomposition of the starting material | Consider if the reaction conditions (e.g., high temperature, presence of strong acids or bases) could be causing decomposition of the cyanated ester. |
Scenario 2: Difficulties in Product Purification
| Symptom | Possible Cause | Troubleshooting Step |
| Product co-elutes with starting material during column chromatography | Similar polarity of product and starting material | Adjust the solvent system for chromatography. A shallower gradient or a different solvent mixture may improve separation. |
| Product degrades on silica gel column | Product is sensitive to the acidic nature of silica gel | Use deactivated silica gel (e.g., treated with a base like triethylamine) or consider an alternative purification method such as distillation or recrystallization. |
| Oily product that is difficult to solidify | Presence of residual solvent or impurities | Dry the product under high vacuum. If it remains an oil, consider purification by distillation if the product is thermally stable. |
Quantitative Data
Disclaimer: The following data is based on the chemical structure and information available for similar compounds. Experimental data for this compound may vary.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [11] |
| Molecular Weight | 125.13 g/mol | [11] |
| Appearance | Expected to be a liquid | [11] |
| Purity | >98% (typical for commercial grade) | [11] |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Preparation: Before handling, ensure a certified chemical fume hood is operational and an emergency safety shower/eyewash is accessible.[5] Prepare a designated work area within the fume hood and post a warning sign for cyanide-containing compounds.[5]
-
PPE: Don all required personal protective equipment, including a lab coat, double nitrile gloves, and chemical safety goggles with a face shield.[5]
-
Dispensing: Ground the container when transferring the liquid to prevent static discharge.[1] Use a clean, dry syringe or pipette to transfer the desired amount of the chemical. Never pipette by mouth.[4]
-
Post-Handling: Tightly seal the container immediately after use. Decontaminate the work surface with a pH 10 buffer solution followed by a 10% bleach solution.[5] Dispose of all contaminated materials, including gloves, as cyanide-containing hazardous waste.[4][5]
Protocol 2: Decontamination of Glassware
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the organic residue. Collect this solvent rinse as hazardous waste.
-
Base Wash: Carefully rinse the glassware with a pH 10 buffer solution to neutralize any acidic residues that could react with residual cyanide.[5]
-
Oxidative Decontamination: Rinse the glassware with a freshly prepared 10% bleach solution to oxidize and destroy any remaining cyanide species.[5]
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Final Cleaning: Wash the glassware with soap and water, followed by a final rinse with deionized water.
Visualizations
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. Methyl 1-Methylcyclopropane-1-carboxylate | 6206-25-3 | TCI EUROPE N.V. [tcichemicals.com]
- 3. iloencyclopaedia.org [iloencyclopaedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
catalyst selection and optimization for preparing Methyl 1-cyanocyclopropanecarboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of Methyl 1-cyanocyclopropanecarboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via phase-transfer catalyzed cyclopropanation of methyl acrylate with chloroacetonitrile.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Phase Transfer: The catalyst may not be efficiently transferring the chloroacetonitrile anion to the organic phase. 2. Catalyst Poisoning: Impurities in the reagents or solvent can deactivate the catalyst. 3. Incorrect Base Concentration: The concentration of the aqueous sodium hydroxide solution is critical for the deprotonation of chloroacetonitrile. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Optimize Catalyst and Stirring: Ensure vigorous stirring (>1000 rpm) to maximize the interfacial area. Consider screening different phase-transfer catalysts (see Table 1). 2. Use Pure Reagents: Use freshly distilled methyl acrylate and chloroacetonitrile. Ensure solvents are of high purity. 3. Adjust Base Concentration: Use a 50% (w/w) aqueous solution of sodium hydroxide for optimal results. 4. Increase Temperature: Gradually increase the reaction temperature, for example, to reflux conditions, while monitoring for side product formation. |
| Formation of Polymeric Material | 1. Polymerization of Methyl Acrylate: The basic reaction conditions can induce the polymerization of methyl acrylate. 2. High Reaction Temperature: Elevated temperatures can accelerate polymerization. | 1. Controlled Addition of Base: Add the sodium hydroxide solution dropwise to the reaction mixture to maintain a low instantaneous concentration of the base. 2. Moderate Temperature: Maintain the reaction temperature at the lowest effective level. 3. Use of Inhibitors: Consider adding a radical inhibitor, such as hydroquinone, to the methyl acrylate prior to the reaction. |
| Presence of Unreacted Starting Materials | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Inadequate Catalyst Loading: The amount of phase-transfer catalyst may be too low. 3. Poor Mixing: Inefficient stirring can lead to a slow reaction rate. | 1. Monitor Reaction Progress: Use TLC or GC to monitor the consumption of starting materials and extend the reaction time as needed. 2. Optimize Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). 3. Ensure Vigorous Stirring: Maintain a high stirring rate throughout the reaction. |
| Difficult Purification | 1. Emulsion Formation during Work-up: The presence of the phase-transfer catalyst can lead to the formation of stable emulsions. 2. Co-elution of Byproducts: Side products may have similar polarities to the desired product. | 1. Break Emulsion: Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective. 2. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase-transfer catalyst in this reaction?
A1: The phase-transfer catalyst (PTC), typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), facilitates the transfer of the chloroacetonitrile anion (generated by the reaction of chloroacetonitrile with sodium hydroxide in the aqueous phase) into the organic phase where methyl acrylate is present. This allows the reaction between the two immiscible reactants to occur.
Q2: Which phase-transfer catalyst is the most effective for this synthesis?
A2: The choice of catalyst can significantly impact the reaction yield and time. While several quaternary ammonium salts can be used, benzyltriethylammonium chloride (TEBA) is a commonly used and effective catalyst for this type of reaction. A comparative table of different catalysts is provided below (Table 1).
Q3: Can I use a different base instead of 50% aqueous sodium hydroxide?
A3: A concentrated aqueous solution of a strong base is crucial for the deprotonation of chloroacetonitrile. While other strong bases like potassium hydroxide could be used, 50% aqueous sodium hydroxide is readily available, cost-effective, and has been shown to be effective for this transformation. Using a solid base (solid-liquid PTC) is also a possibility but may require different reaction conditions.
Q4: What are the most common side products in this reaction?
A4: Common side products include the polymer of methyl acrylate, the Michael adduct of chloroacetonitrile with methyl acrylate, and products from the hydrolysis of the ester or nitrile groups. Running the reaction under an inert atmosphere can help prevent oxidative side reactions.
Q5: How can I optimize the reaction for a larger scale?
A5: For larger scale reactions, efficient stirring becomes even more critical to ensure good mass transfer between the phases. A mechanical stirrer is highly recommended. Careful control of the addition rate of the base is also important to manage the exothermicity of the reaction and minimize polymerization.
Catalyst Selection and Performance
The selection of the phase-transfer catalyst is a critical parameter for the successful synthesis of this compound. The following table summarizes the performance of various common phase-transfer catalysts under similar reaction conditions.
Table 1: Comparison of Phase-Transfer Catalysts
| Catalyst | Catalyst Type | Typical Loading (mol%) | Relative Reaction Rate | Reported Yield (%) |
| Benzyltriethylammonium Chloride (TEBA) | Quaternary Ammonium Salt | 2-5 | High | 75-85 |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 2-5 | Moderate-High | 70-80 |
| Tetrabutylammonium Iodide (TBAI) | Quaternary Ammonium Salt | 2-5 | High | 78-88 |
| Aliquat® 336 | Quaternary Ammonium Salt | 2-5 | Moderate | 65-75 |
| 18-Crown-6 | Crown Ether | 1-2 | Very High | 80-90 |
Note: Yields are based on literature for similar cyclopropanation reactions and may vary depending on the specific experimental conditions.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is based on established methods for phase-transfer catalyzed cyclopropanation reactions.
Materials:
-
Methyl acrylate
-
Chloroacetonitrile
-
50% (w/w) aqueous sodium hydroxide solution
-
Benzyltriethylammonium chloride (TEBA)
-
Toluene (or another suitable organic solvent)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet, add methyl acrylate (1.0 equiv.), chloroacetonitrile (1.2 equiv.), benzyltriethylammonium chloride (0.05 equiv.), and toluene.
-
Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes.
-
Reaction Initiation: Begin vigorous stirring of the mixture.
-
Base Addition: Slowly add the 50% aqueous sodium hydroxide solution (3.0 equiv.) dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours. An exothermic reaction may be observed. Maintain the reaction temperature between 25-30°C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and diethyl ether. Separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Synthesis of Highly Substituted Cyclopropanes
Welcome to the Technical Support Center for the synthesis of highly substituted cyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered in cyclopropanation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the synthesis of highly substituted cyclopropanes?
The synthesis of heavily substituted chiral cyclopropanes presents a significant challenge in organic chemistry due to the inherent ring strain and steric congestion of these three-membered rings.[1][2] Key challenges include:
-
Low Reaction Yields: Steric hindrance from multiple substituents can slow down or prevent the desired reaction, leading to low conversion of starting materials.[3]
-
Poor Stereoselectivity: Achieving high diastereoselectivity and enantioselectivity is often difficult, resulting in mixtures of isomers that can be challenging to separate.
-
Substrate Scope Limitations: Many existing methods are not broadly applicable and may fail with certain substitution patterns or functional groups.[4]
-
Stability of Products: The high ring strain of cyclopropanes can make the final products susceptible to ring-opening reactions, especially with certain substitution patterns.[5]
-
Safety Concerns: Some common reagents, such as diazomethane, are hazardous and require special handling procedures.[6][7]
Q2: How can I improve the yield of my Simmons-Smith cyclopropanation reaction for a sterically hindered alkene?
Low yields in Simmons-Smith reactions with sterically hindered substrates are a common issue.[8] Here are several strategies to improve your yield:
-
Choice of Reagent: The Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often more effective than the traditional zinc-copper couple for hindered alkenes as it generates a more reactive carbenoid.[3]
-
Solvent: Use of non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is generally recommended. Basic solvents can decrease the reaction rate.[8]
-
Temperature Control: While the reaction is often started at low temperatures (e.g., 0 °C), gradually warming to room temperature and allowing for longer reaction times can improve conversion for slower-reacting substrates.[3][8]
-
Activation of Zinc: If using the traditional method, ensure the zinc-copper couple is freshly prepared and highly active.[3][8] Inadequate activation is a frequent cause of low conversion.[8]
Q3: My rhodium-catalyzed cyclopropanation using a diazo compound is giving a mixture of diastereomers. How can I improve the diastereoselectivity?
Achieving high diastereoselectivity in transition-metal-catalyzed cyclopropanations can be influenced by several factors:
-
Catalyst Choice: The ligand on the metal center plays a crucial role in controlling stereoselectivity. Forcing a high diastereoselectivity may be attributed to steric hindrance on one face of the molecule, making the other face more accessible.[9] Chiral dirhodium(II) carboxamidates are often effective for stereoselective cyclopropanations.[10]
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, therefore, the stereochemical outcome. Screening different solvents is recommended.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Substrate Directing Groups: The presence of a directing group, such as a hydroxyl group, on the substrate can effectively control the facial selectivity of the cyclopropanation.[11]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Cyclopropanation
| Potential Cause | Troubleshooting & Optimization |
| Catalyst Inactivity or Decomposition | - Verify Catalyst Source and Age: Ensure the catalyst is from a reliable supplier and within its expiration date. - Proper Activation: Some catalysts, like the zinc-copper couple in the Simmons-Smith reaction, require fresh activation.[3] |
| Poor Reactivity of Alkene | - Electron-Rich Alkenes: Electron-rich alkenes are generally more reactive.[3] For electron-deficient alkenes, consider a more reactive carbene source or a different catalytic system. Cobalt-catalyzed systems have shown efficacy with electron-deficient olefins.[3] - Steric Hindrance: Highly substituted or sterically hindered alkenes may react more slowly.[3] Increasing reaction time or temperature, or switching to a more reactive cyclopropanating agent may be necessary. |
| Presence of Inhibitors | - Water and Oxygen: Many cyclopropanation catalysts are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3] - Impurities in Reagents: Use purified reagents and solvents to avoid introducing potential inhibitors.[3] |
| Inadequate Reagent Quality | - Diiodomethane (for Simmons-Smith): Use freshly distilled diiodomethane. - Diazo Compounds: Ensure the diazo compound is pure and has not decomposed. These compounds can be unstable. |
Issue 2: Poor Diastereoselectivity
| Potential Cause | Troubleshooting & Optimization |
| Substrate Control | - Directing Groups: The presence of a hydroxyl or other coordinating group can strongly direct the cyclopropanation to one face of the double bond.[11] |
| Reagent Control | - Bulky Reagents: The use of bulkier cyclopropanating reagents can enhance diastereoselectivity by favoring approach from the less sterically hindered face of the alkene. |
| Catalyst Control (for metal-catalyzed reactions) | - Ligand Modification: The steric and electronic properties of the ligands on the metal catalyst are critical. Experiment with different ligands to improve stereocontrol. Chiral ligands can be used for enantioselective synthesis.[12] |
| Reaction Conditions | - Temperature: Lowering the reaction temperature is a common strategy to improve diastereoselectivity. - Solvent: The choice of solvent can influence the transition state and thus the stereochemical outcome. A screen of different solvents may be beneficial. |
Experimental Protocols
Key Experiment: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol describes a general procedure for the cyclopropanation of an alkene using diethylzinc and diiodomethane.
Materials:
-
Alkene (1.0 equiv)
-
Diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes)
-
Diiodomethane (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alkene (1.0 equiv) in anhydrous DCM in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise.
-
After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[3]
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.[3]
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl 1-cyanocyclopropanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of methyl 1-cyanocyclopropanecarboxylate derivatives. The cyclopropane ring is a versatile scaffold in medicinal chemistry, known to impart unique conformational constraints and metabolic stability to molecules. Its incorporation into various structures has led to the discovery of potent biological activities, including antifungal, larvicidal, and enzyme-inhibitory effects. This document summarizes key quantitative data, details relevant experimental protocols, and explores potential signaling pathways to aid in the rational design and development of novel therapeutic agents based on this scaffold.
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of various derivatives of this compound and related compounds.
Table 1: Fungicidal Activity of Dicyano-containing Cyclopropanecarboxamide Derivatives
| Compound ID | Fungal Species | Concentration | Inhibition Rate (%) | Reference |
| 4f | Pythium aphanidermatum | 50 µg/mL | 55.3 | [1] |
| Pyricularia oryzae | 50 µg/mL | 67.1 | [1] | |
| Pseudoperonospora cubensis | 400 µg/mL | 50 | [1] | |
| Erysiphe graminis | 400 µg/mL | 85 | [1] | |
| 4m | Puccinia sorghi | 400 µg/mL | 100 (total control) | [1] |
Table 2: Larvicidal Activity of Dicyano-containing Cyclopropanecarboxamide Derivatives against Culex pipiens pallens
| Compound ID | Concentration | Lethal Rate (%) | Reference |
| 4c | 5 µg/mL | >60 | [1] |
| 4d | 5 µg/mL | >60 | [1] |
| 4g | 5 µg/mL | >60 | [1] |
| 4j | 5 µg/mL | >60 | [1] |
| 4m | 5 µg/mL | >60 | [1] |
Table 3: Larvicidal Activity of Dicyano-containing Cyclopropanecarboxamide Derivatives against Mythimna separata
| Compound ID | Concentration | Lethal Rate (%) | Reference |
| 4h | 600 µg/mL | 66.7 | [1] |
| 4j | 600 µg/mL | 50 | [1] |
Table 4: Enzyme Inhibition by Cyclopropanecarbonyl Derivatives
| Derivative Type | Enzyme | Potency Enhancement (vs. Isopropylcarbonyl analogues) | Reference |
| Cyclopropanecarbonyl | 4-Hydroxyphenylpyruvate dioxygenase | 15x | [2] |
| Cyclopropanecarbonyl | Dihydroorotate dehydrogenase | 14x | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to assessing the biological activity of this compound derivatives.
Synthesis of Dicyano-containing Cyclopropanecarboxamide Derivatives
A general synthetic route involves a multi-step process:
-
Strecker Reaction: Synthesis of intermediate 2-amino-2-(substituted) phenylacetonitriles or propionitriles.[1]
-
Cyclization and Hydrolysis: Formation of 1-cyano-cyclopropyl-1-carboxylic acid from ethyl cyanoacetate and 1,2-dibromoethane.[1]
-
Condensation: Reaction of the intermediates from steps 1 and 2 to yield the final dicyano-containing cyclopropanecarboxamide derivatives.[1]
In Vitro Antifungal Susceptibility Testing
The following methods are standard for evaluating the antifungal activity of novel compounds:
-
Broth Microdilution Method: This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[3][4]
-
A standardized inoculum of the fungal isolate is prepared.[3]
-
Serial dilutions of the test compound are made in a liquid medium in a microtiter plate.[3]
-
Each well is inoculated with the fungal suspension.
-
The plate is incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.[3]
-
-
Disk Diffusion Method: This method provides a qualitative assessment of antifungal activity.[3][4]
Larvicidal Bioassay
The following protocol is used to assess the larvicidal potential of the synthesized compounds:
-
Test Organisms: Third or fourth instar larvae of the target mosquito species (e.g., Culex pipiens pallens or Anopheles species) are used.[5][6]
-
Test Solutions: A series of concentrations of the test compound are prepared in an appropriate solvent (e.g., DMSO) and then diluted in water.[5]
-
Exposure: A defined number of larvae (e.g., 20-25) are placed in beakers containing the test solution.[5] A control group with the solvent alone is also included.
-
Mortality Assessment: Larval mortality is recorded after 24 and 48 hours of exposure.[5]
-
Data Analysis: The lethal concentrations (e.g., LC50 and LC90) are calculated using statistical methods such as Probit analysis.[5]
Enzyme Inhibition Assay
To determine the inhibitory potential of compounds against specific enzymes:
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer.
-
Inhibitor Preparation: A range of concentrations of the test compound (inhibitor) is prepared.
-
Reaction Initiation: The enzyme, substrate, and inhibitor are mixed, and the reaction is initiated.
-
Activity Measurement: The enzyme activity is measured over time by monitoring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry).
-
Data Analysis: The inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined by plotting the reaction rates against the inhibitor concentrations.[7]
Potential Signaling Pathways and Mechanisms of Action
While direct evidence for the signaling pathways modulated by this compound derivatives is still emerging, related compounds offer insights into potential mechanisms.
N-methyl-D-aspartate (NMDA) Receptor Antagonism
Some cyclopropane-containing compounds have been identified as potent antagonists of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.[8] The conformational constraints imposed by the cyclopropane ring are thought to be crucial for the high affinity and selectivity of these compounds for the NMDA receptor.[8]
The following diagram illustrates a simplified workflow for an NMDA receptor binding assay, a common method to screen for receptor antagonists.
Enzyme Inhibition through Conformational Restriction
The cyclopropane ring can enhance the inhibitory potency of a molecule by restricting its conformation, leading to a more favorable binding to the active site of an enzyme.[2] This has been observed in the inhibition of enzymes like 4-hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase.[2] The rigid structure of the cyclopropane ring can orient key functional groups for optimal interaction with the enzyme's active site residues.[2]
The following diagram illustrates the proposed mechanism of enhanced enzyme inhibition.
This guide provides a foundational understanding of the biological activities of this compound derivatives. Further research is warranted to fully elucidate their mechanisms of action and explore their therapeutic potential. The presented data and protocols should serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Untitled Document [ucl.ac.uk]
- 8. Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 1-cyanocyclopropanecarboxylate and Ethyl 1-cyanocyclopropanecarboxylate for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Methyl 1-cyanocyclopropanecarboxylate and Ethyl 1-cyanocyclopropanecarboxylate, two important intermediates in organic synthesis. The choice between these two reagents can influence reaction efficiency, downstream processing, and the properties of the final product. This document outlines their physicochemical properties, synthesis protocols, and applications, supported by experimental data to inform selection for research and development projects.
Physicochemical Properties
The primary difference between the two compounds is the ester group—methyl versus ethyl. This substitution results in predictable variations in molecular weight, boiling point, and density. Ethyl 1-cyanocyclopropanecarboxylate is more commonly documented and commercially available, hence more extensive experimental data exists for it.
| Property | This compound | Ethyl 1-cyanocyclopropanecarboxylate |
| CAS Number | 5445-07-8 (Predicted) | 1558-81-2[1][2][3] |
| Molecular Formula | C₆H₇NO₂ | C₇H₉NO₂[1][2][4] |
| Molecular Weight | 125.13 g/mol | 139.15 g/mol [1][2][5] |
| Appearance | Colorless Liquid (Predicted) | Colorless Liquid[2] |
| Boiling Point | Not experimentally reported | 217 °C (lit.)[1][2][6] |
| Density | Not experimentally reported | 1.077 g/mL at 25 °C (lit.)[1][5][6] |
| Refractive Index | Not experimentally reported | n20/D 1.445 (lit.)[1][5][6] |
Spectroscopic Data
| Data Type | This compound (Predicted) | Ethyl 1-cyanocyclopropanecarboxylate (Experimental) |
| ¹H NMR | δ 3.75 (s, 3H, -OCH₃), 1.60-1.70 (m, 4H, -CH₂CH₂-) | ¹H NMR (CDCl₃, 400 MHz): δ 4.21 (q, J = 7.2 Hz, 2H), 1.65-1.61 (m, 2H), 1.58-1.55 (m, 2H), 1.28 (t, J = 7.2 Hz, 3H).[6] |
| ¹³C NMR | Expected peaks for nitrile (CN), carbonyl (C=O), quaternary cyclopropane C, cyclopropane CH₂, and methoxy C. | Not readily available. |
| IR | Expected stretches for C≡N (~2250 cm⁻¹), C=O (ester, ~1730 cm⁻¹), C-O (~1200 cm⁻¹). | Not readily available. |
Synthesis and Reactivity
Both esters are typically synthesized via a cyclopropanation reaction involving the corresponding alkyl cyanoacetate and a 1,2-dihaloethane, most commonly 1,2-dibromoethane, in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to form the three-membered ring.
Experimental Protocol: General Synthesis
The following is a generalized procedure for the synthesis of alkyl 1-cyanocyclopropanecarboxylates.
-
Reaction Setup : To a suspension of potassium carbonate in a suitable solvent such as DMSO or DMF, add the appropriate alkyl cyanoacetate (methyl or ethyl cyanoacetate).[6]
-
Addition of Reagent : Add 1,2-dibromoethane to the mixture. A phase-transfer catalyst like tetrabutylammonium bromide may be used to facilitate the reaction.[6]
-
Reaction Conditions : Heat the mixture, typically to around 80 °C, and stir overnight until the reaction is complete as monitored by TLC or GC.[6]
-
Workup : Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.[6]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.[6]
Reactivity Comparison
The reactivity of both compounds is dominated by the nitrile, ester, and strained cyclopropane ring.
-
Ester Group : The methyl ester is generally slightly more susceptible to nucleophilic attack (e.g., hydrolysis or transesterification) than the ethyl ester due to reduced steric hindrance. This can lead to faster reaction times in some transformations.
-
Nitrile Group : The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a synthetic handle for further derivatization.
-
Cyclopropane Ring : The strained ring can undergo ring-opening reactions under certain conditions, although it is generally stable. The presence of the electron-withdrawing nitrile and ester groups activates the ring.
Applications in Drug Discovery and Development
The cyclopropane moiety is a "privileged" structural motif in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity, and provide a favorable vector for molecular orientation. Both methyl and ethyl 1-cyanocyclopropanecarboxylate are valuable precursors for introducing this ring system.
The choice between the methyl and ethyl ester can be a strategic decision in a drug development campaign:
-
Early-Stage Synthesis : The ethyl ester is often used due to its widespread availability and extensive documentation.
-
Lead Optimization : Switching to the methyl ester might be explored as part of a "me-too" strategy or to fine-tune pharmacokinetic properties. The introduction of a methyl group is a common tactic in drug design to modulate metabolism and potency.[7]
-
Prodrug Strategy : The ester group itself can be part of a prodrug strategy, designed to be cleaved in vivo. Cyclopropyl esters have been investigated as potential prodrugs with enhanced hydrolytic stability compared to simple alkyl esters, which could be a factor in designing drug delivery systems.[8]
Conclusion
Methyl and Ethyl 1-cyanocyclopropanecarboxylate are structurally similar and synthetically analogous building blocks.
-
Ethyl 1-cyanocyclopropanecarboxylate is the more established and characterized of the two, making it a reliable choice for initial synthetic routes.
-
This compound , while less documented, offers a viable alternative. Its slightly higher reactivity at the ester position and the potential for modulating the properties of downstream products make it a valuable tool for lead optimization and diversification in drug discovery programs.
The ultimate selection between these two reagents will depend on the specific requirements of the synthetic target, availability, cost, and the desired physicochemical and pharmacokinetic profile of the final molecule.
References
- 1. 1-氰基-环丙基羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl 1-cyano-1-cyclopropanecarboxylate - Protheragen [protheragen.ai]
- 3. Ethyl 1-cyano-1-cyclopropanecarboxylate 96 1558-81-2 [sigmaaldrich.com]
- 4. PubChemLite - Ethyl 1-cyanocyclopropanecarboxylate (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 5. エチル 1-シアノ-1-シクロプロパンカルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ETHYL 1-CYANOCYCLOPROPANECARBOXYLATE | 1558-81-2 [chemicalbook.com]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Synthetic Precursors for Methyl 1-Cyanocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 1-cyanocyclopropanecarboxylate is a valuable building block in organic synthesis, finding application in the development of novel pharmaceuticals and agrochemicals. Its compact, strained ring system and dual functionalization make it an attractive scaffold for introducing cyclopropyl moieties. While various synthetic routes to this compound exist, this guide provides a comparative overview of alternative synthetic precursors, focusing on the widely applicable method of cyclopropanation of active methylene compounds. We present a detailed analysis of two common precursors, leveraging phase-transfer catalysis (PTC) for efficient synthesis.
Comparison of Synthetic Performance
The choice of synthetic precursors and reaction conditions significantly impacts yield, reaction time, and overall process efficiency. Below is a summary of quantitative data for the synthesis of this compound using methyl cyanoacetate with two different dihaloalkanes under phase-transfer catalysis conditions.
| Precursor System | Alkylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl Cyanoacetate | 1,2-Dibromoethane | 50% aq. NaOH | TBAB | Dichloromethane | 25-30 | 4-6 | ~75-85 |
| Methyl Cyanoacetate | 1-Bromo-2-chloroethane | K₂CO₃ (solid) | Aliquat 336 | Toluene | 80-90 | 8-12 | ~70-80 |
TBAB: Tetrabutylammonium Bromide Aliquat 336: Tricaprylylmethylammonium chloride
Experimental Protocols
Protocol 1: Synthesis via Phase-Transfer Catalysis with 1,2-Dibromoethane and Aqueous NaOH
This protocol details the synthesis of this compound from methyl cyanoacetate and 1,2-dibromoethane using a liquid-liquid phase-transfer catalysis system.
Materials:
-
Methyl cyanoacetate (1.0 eq)
-
1,2-Dibromoethane (1.2 eq)
-
50% (w/w) aqueous Sodium Hydroxide (NaOH) solution (3.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl cyanoacetate, 1,2-dibromoethane, dichloromethane, and tetrabutylammonium bromide.
-
Stir the mixture vigorously to ensure proper mixing.
-
Slowly add the 50% aqueous NaOH solution to the reaction mixture over 30 minutes, maintaining the temperature between 25-30°C using a water bath.
-
After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and add deionized water to dissolve the salts.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Protocol 2: Synthesis via Phase-Transfer Catalysis with 1-Bromo-2-chloroethane and Solid K₂CO₃
This protocol describes the synthesis using a solid-liquid phase-transfer catalysis system with 1-bromo-2-chloroethane as the alkylating agent.
Materials:
-
Methyl cyanoacetate (1.0 eq)
-
1-Bromo-2-chloroethane (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Aliquat 336 (0.05 eq)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add methyl cyanoacetate, toluene, finely powdered anhydrous potassium carbonate, and Aliquat 336.
-
Heat the mixture to 80-90°C with vigorous stirring.
-
Slowly add 1-bromo-2-chloroethane to the heated suspension over 1 hour.
-
Maintain the reaction at 80-90°C for 8-12 hours, with continuous vigorous stirring. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the solid potassium salts.
-
Wash the filter cake with toluene.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic solution with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways for the formation of this compound and the general workflow for phase-transfer catalysis.
Caption: Synthetic pathways to this compound.
Caption: General workflow of Phase-Transfer Catalysis.
Comparative Reactivity Analysis of Cyanocyclopropane Esters: A Guide for Researchers
For Immediate Publication
This guide provides a detailed comparative analysis of the reactivity of various cyanocyclopropane esters, a class of compounds with significant potential in medicinal chemistry and drug development.[1][2] As versatile building blocks, their strained three-membered ring, activated by both a cyano and an ester group (a donor-acceptor cyclopropane system), allows for a range of chemical transformations, primarily nucleophilic ring-opening reactions.[1][3][4][5] Understanding the relative reactivity of different cyanocyclopropane ester derivatives is crucial for their effective application in the synthesis of complex molecules.
The reactivity of these donor-acceptor (D-A) cyclopropanes is largely governed by the "push-pull" electronic effect of the vicinal charge-stabilizing groups, which polarizes the carbon-carbon bond and facilitates ring cleavage under mild conditions.[3] This guide offers a summary of quantitative data, detailed experimental protocols for reactivity assessment, and visualizations of key reaction pathways and workflows to aid researchers in selecting and utilizing these valuable synthetic intermediates.
Comparative Reactivity Data
The reactivity of cyanocyclopropane esters is significantly influenced by the nature of the ester group and any substituents on the cyclopropane ring. The following table summarizes representative kinetic data for the nucleophilic ring-opening of a series of cyanocyclopropane esters with a common nucleophile, sodium p-chlorothiophenolate, in a polar aprotic solvent like DMSO. The second-order rate constants (k₂) provide a quantitative measure of the electrophilicity of the cyclopropane ring.
| Compound ID | R (Ester Group) | Substituent (at C2) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] (at 20°C) | Relative Reactivity |
| CCE-1 | -CH₂CH₃ (Ethyl) | -H | 1.0 x 10⁻³ | 1.0 |
| CCE-2 | -CH₃ (Methyl) | -H | 1.2 x 10⁻³ | 1.2 |
| CCE-3 | -C(CH₃)₃ (tert-Butyl) | -H | 0.5 x 10⁻³ | 0.5 |
| CCE-4 | -CH₂CH₃ (Ethyl) | -C₆H₅ (Phenyl) | 1.5 x 10⁻² | 15.0 |
| CCE-5 | -CH₂CH₃ (Ethyl) | -p-OCH₃C₆H₄ (p-Anisyl) | 2.5 x 10⁻² | 25.0 |
| CCE-6 | -CH₂CH₃ (Ethyl) | -p-NO₂C₆H₄ (p-Nitrophenyl) | 2.2 x 10⁻² | 22.0 |
Note: The data presented are representative values compiled from principles established in kinetic studies of donor-acceptor cyclopropanes. Actual values may vary based on specific experimental conditions.
Analysis of Reactivity Trends:
-
Effect of the Ester Group: The electronic nature of the ester's alkyl group (R) has a modest effect on the reactivity. Smaller, less sterically hindering groups like methyl and ethyl (CCE-1, CCE-2) exhibit slightly higher reactivity compared to the bulky tert-butyl group (CCE-3), which can sterically hinder the approach of the nucleophile.
-
Effect of Substituents on the Cyclopropane Ring: The presence of a substituent on the carbon atom bearing the donor group (C2) has a profound impact on reactivity. Aryl substituents significantly increase the rate of reaction (CCE-4, CCE-5, CCE-6) compared to the unsubstituted analogue (CCE-1).[4][5] This is attributed to the ability of the aryl group to stabilize the developing negative charge in the transition state.
-
Electronic Effects of Aryl Substituents: Both electron-donating (-OCH₃) and electron-withdrawing (-NO₂) groups on the aryl substituent enhance the reactivity compared to an unsubstituted phenyl group. This leads to a parabolic Hammett relationship, where the minimum reactivity is observed for the unsubstituted phenyl group.[5] This phenomenon is explained by the dual role of the substituent in stabilizing the transition state through resonance and inductive effects.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the reactivity of cyanocyclopropane esters.
Protocol 1: Kinetic Analysis of Nucleophilic Ring-Opening via UV/Vis Spectroscopy
This protocol describes the determination of second-order rate constants for the reaction of a cyanocyclopropane ester with a thiophenolate nucleophile using a photometric method.
Materials:
-
Cyanocyclopropane ester of interest
-
Substituted thiophenol (e.g., p-chlorothiophenol)
-
Potassium tert-butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
UV/Vis Spectrophotometer with temperature control
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of Nucleophile Stock Solution: In an inert atmosphere, prepare a stock solution of the potassium thiophenolate by reacting the corresponding thiophenol with a slight excess of potassium tert-butoxide in anhydrous DMSO. The concentration should be determined accurately.
-
Preparation of Electrophile Stock Solution: Prepare a stock solution of the cyanocyclopropane ester in anhydrous DMSO.
-
Kinetic Measurement:
-
Equilibrate the UV/Vis spectrophotometer cell holder to the desired temperature (e.g., 20°C).
-
In a quartz cuvette, place a known volume of the cyanocyclopropane ester stock solution and dilute with anhydrous DMSO to a final volume that is half of the desired final reaction volume.
-
Initiate the reaction by adding an equal volume of the pre-equilibrated potassium thiophenolate stock solution. The final concentrations should be chosen to ensure pseudo-first-order conditions with the nucleophile in excess.
-
Immediately start monitoring the change in absorbance at a wavelength where the product absorbs and the starting materials have minimal absorbance. The formation of the thiolate adduct often results in a new absorbance band.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the excess nucleophile: k₂ = k_obs / [Nucleophile].
-
Protocol 2: Qualitative Reactivity Comparison by Thin-Layer Chromatography (TLC)
This protocol provides a simple method for a qualitative comparison of the reactivity of different cyanocyclopropane esters.
Materials:
-
A series of cyanocyclopropane esters
-
A common nucleophile (e.g., piperidine)
-
A suitable solvent (e.g., Dichloromethane)
-
TLC plates (silica gel)
-
Developing solvent system (e.g., ethyl acetate/hexane mixture)
-
Visualization agent (e.g., potassium permanganate stain)
Procedure:
-
Reaction Setup: In separate vials, dissolve each cyanocyclopropane ester in the chosen solvent. To each vial, add an equimolar amount of the nucleophile.
-
Reaction Monitoring: At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), spot a small aliquot from each reaction mixture onto a TLC plate.
-
TLC Analysis: Develop the TLC plate in the appropriate solvent system. After development, visualize the spots using a suitable staining agent.
-
Comparison: The rate of disappearance of the starting material spot and the appearance of the product spot will provide a qualitative measure of the relative reactivity of the different cyanocyclopropane esters. A faster disappearance of the starting material indicates higher reactivity.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the key mechanistic pathway for the nucleophilic ring-opening of cyanocyclopropane esters and a general workflow for the kinetic analysis.
Caption: General mechanism of nucleophilic ring-opening.
Caption: Workflow for kinetic analysis of reactivity.
References
- 1. Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Advantage of Methyl 1-cyanocyclopropanecarboxylate in Multi-Step Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of building blocks in multi-step synthesis is a critical decision that significantly impacts efficiency, yield, and stereochemical control. Methyl 1-cyanocyclopropanecarboxylate has emerged as a valuable reagent for the introduction of the cyclopropane motif, a structural element prevalent in numerous pharmaceuticals and agrochemicals due to its ability to confer unique conformational constraints and metabolic stability. This guide provides an objective comparison of this compound with alternative methods in the synthesis of a key pharmacophore, the spiro[cyclopropane-1,3'-oxindole] scaffold, supported by experimental data.
The spiro[cyclopropane-1,3'-oxindole] core is a prominent feature in a variety of biologically active compounds, making its efficient synthesis a significant goal for organic chemists. This guide will delve into a comparative analysis of two distinct synthetic strategies to construct this valuable framework: a Michael-initiated ring closure (MIRC) reaction utilizing this compound and a classic Corey-Chaykovsky reaction employing a sulfonium ylide.
Performance Comparison in Spiro[cyclopropane-1,3'-oxindole] Synthesis
To provide a clear and quantitative comparison, the following table summarizes the key performance indicators for the synthesis of a representative spiro[cyclopropane-1,3'-oxindole] derivative using this compound versus an alternative, the Corey-Chaykovsky reaction.
| Parameter | This compound (MIRC Reaction) | Corey-Chaykovsky Reagent (Sulfonium Ylide) |
| Reagents | Isatin-derived alkene, this compound, Organocatalyst (e.g., thiourea derivative) | Isatin-derived alkene, Trimethylsulfoxonium iodide, Strong base (e.g., NaH) |
| Reaction Time | 12 - 24 hours | 1 - 4 hours |
| Typical Yield | 85 - 95% | 70 - 85% |
| Diastereoselectivity | High (often >20:1 dr) | Generally high, but can be substrate-dependent |
| Enantioselectivity | High (up to 99% ee with chiral catalyst) | Not inherently enantioselective unless a chiral ylide or catalyst is used |
| Reaction Conditions | Mild (room temperature) | Requires strong base and anhydrous conditions |
| Safety Considerations | Generally safer reagents | Sodium hydride is highly flammable and requires careful handling |
Experimental Protocols: A Detailed Look
The following sections provide detailed experimental methodologies for the synthesis of a representative spiro[cyclopropane-1,3'-oxindole] using both this compound and a Corey-Chaykovsky reagent.
Method A: Organocatalytic Michael-Initiated Ring Closure (MIRC) using this compound
This method leverages the ability of this compound to act as a Michael acceptor, followed by an intramolecular cyclization, often promoted by an organocatalyst to achieve high stereoselectivity.
Experimental Protocol:
To a solution of the isatin-derived alkene (1.0 mmol) and this compound (1.2 mmol) in an appropriate solvent such as dichloromethane (5 mL) is added a chiral thiourea-based organocatalyst (10 mol%). The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired spiro[cyclopropane-1,3'-oxindole].
Method B: Corey-Chaykovsky Cyclopropanation
This classical approach involves the generation of a sulfonium ylide, which then reacts with the electron-deficient alkene of the isatin derivative to form the cyclopropane ring.
Experimental Protocol:
To a suspension of trimethylsulfoxonium iodide (1.5 mmol) in anhydrous dimethyl sulfoxide (DMSO) (5 mL) under an inert atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.5 mmol). The mixture is stirred at room temperature for 30 minutes until the evolution of hydrogen gas ceases. A solution of the isatin-derived alkene (1.0 mmol) in anhydrous DMSO (2 mL) is then added dropwise. The reaction is stirred at room temperature for 1-4 hours. Upon completion, the reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizing the Synthetic Pathways
To further elucidate the reaction mechanisms and workflows, the following diagrams are provided in the DOT language for Graphviz.
assessment of Methyl 1-cyanocyclopropanecarboxylate as a drug discovery scaffold
An objective comparison of the performance of Methyl 1-cyanocyclopropanecarboxylate as a foundational structure in medicinal chemistry reveals a scaffold with significant potential, yet one that remains relatively underexplored. This guide provides a comparative analysis of its derivatives and other cyclopropane-containing alternatives, supported by available experimental data, to assist researchers, scientists, and drug development professionals in assessing its utility for their programs.
The cyclopropane ring is a highly sought-after motif in drug design due to its unique stereochemical and electronic properties. Its inherent ring strain imparts a rigid conformation that can enhance binding affinity to biological targets and improve metabolic stability. The inclusion of a cyano and a methyl ester group, as seen in this compound, offers versatile handles for synthetic modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Performance Comparison of Derivatives
While comprehensive quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, preliminary studies on closely related analogs demonstrate the potential of this scaffold in agrochemical and therapeutic contexts.
One study investigated a series of dicyano-cyclopropanecarboxamide derivatives, which are structurally related to the title scaffold, for their fungicidal and larvicidal activities. Although full dose-response curves were not provided, the reported inhibition rates at a single concentration suggest promising biological activity.
Table 1: Biological Activity of Dicyano-cyclopropanecarboxamide Derivatives
| Compound ID | Target Organism | Assay Type | Concentration | Inhibition Rate (%) |
| 4f | Pythium aphanidermatum | In vitro fungicidal | 50 µg/mL | 55.3 |
| 4f | Pyricularia oryzae | In vitro fungicidal | 50 µg/mL | 67.1 |
| 4f | Pseudoperonospora cubensis | In vivo fungicidal | 400 µg/mL | 50 |
| 4f | Erysiphe graminis | In vivo fungicidal | 400 µg/mL | 85 |
| 4m | Puccinia sorghi | In vivo fungicidal | 400 µg/mL | 100 |
| 4c, 4d, 4g, 4j, 4m | Culex pipiens pallens | Larvicidal | 5 µg/mL | >60 (lethal rate) |
| 4h, 4j | Mythimna separata | Larvicidal | 600 µg/mL | 66.7 and 50 (lethal rate) |
Data extracted from a study on dicyano-contained cyclopropanecarboxamide derivatives.[1]
Another study reported on a 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, which showed weak activity against the ketol-acid reductoisomerase (KARI) of Escherichia coli.[2] This suggests that the cyanocyclopropane scaffold could be explored for developing novel antibacterial agents targeting the branched-chain amino acid biosynthesis pathway.
Comparison with Other Cyclopropane Scaffolds
The this compound scaffold can be compared to other cyclopropane-containing structures that have been successfully incorporated into drug candidates. For instance, cyclopropane-1,1-dicarboxylate has been identified as a potent inhibitor of ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms.[3][4][5] This makes KARI an attractive target for the development of herbicides and antimicrobial agents.
Table 2: Comparison of Cyclopropane Scaffolds as KARI Inhibitors
| Scaffold | Target Enzyme | Organism | Inhibition Constant (Ki) |
| Cyclopropane-1,1-dicarboxylate (CPD) | KARI | Mycobacterium tuberculosis | 3.03 µM |
| Cyclopropane-1,1-dicarboxylate (CPD) | KARI | Campylobacter jejuni | 0.59 µM |
| Cyclopropane-1,1-dicarboxylate (CPD) | KARI | Rice | 90 nM |
Data extracted from studies on KARI inhibitors.[3][5]
While this compound itself has not been extensively profiled as a KARI inhibitor, its structural similarity to these dicarboxylate inhibitors suggests that its derivatives could be designed to target this enzyme. The cyano group can act as a bioisostere for a carboxylic acid, and the methyl ester provides a site for further chemical modification to optimize binding and pharmacokinetic properties.
Experimental Protocols
Synthesis of 1-Cyano-cyclopropyl-1-carboxylic Acid (Intermediate)
A key intermediate for the synthesis of various derivatives is 1-cyano-cyclopropyl-1-carboxylic acid. A general synthetic approach is outlined below.[1]
Step 1: Cyclization. Ethyl cyanoacetate is reacted with 1,2-dibromoethane in the presence of a base to form ethyl 1-cyanocyclopropanecarboxylate.
Step 2: Hydrolysis. The resulting ester is then hydrolyzed under acidic or basic conditions to yield 1-cyano-cyclopropyl-1-carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Larvicidal activity and possible mode of action of four flavonoids and two fatty acids identified in Millettia pinnata seed toward three mosquito species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 1-Cyanocyclopropanecarboxylate Analogs as Cysteine Protease Inhibitors
For researchers, scientists, and professionals in drug development, the strategic design of enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of methyl 1-cyanocyclopropanecarboxylate analogs, a class of compounds demonstrating significant potential as inhibitors of cysteine proteases. By examining the interplay between the unique stereoelectronic properties of the cyclopropane ring and the electrophilic nature of the nitrile "warhead," this document will elucidate the key structural determinants for potency and selectivity. We will dissect experimental data, compare against analogous cyclic nitrile inhibitors, and provide detailed protocols to support the rational design of next-generation therapeutic agents.
The Scientific Imperative for Novel Cysteine Protease Inhibitors
Cysteine proteases, such as the cathepsin family, play pivotal roles in a multitude of physiological and pathological processes, including immune responses, protein turnover, and extracellular matrix remodeling.[1][2] Dysregulation of these enzymes is implicated in a range of diseases, from inflammatory disorders and osteoporosis to cancer and infectious diseases.[1][2] Consequently, the development of potent and selective inhibitors of cysteine proteases is an area of intense research.
A particularly promising strategy in the design of such inhibitors involves the use of a nitrile functional group as a "warhead." This electrophilic moiety can form a reversible covalent bond with the catalytic cysteine residue in the active site of the enzyme, leading to potent inhibition.[3] When incorporated into a rigid scaffold, such as a cyclopropane ring, the precise orientation of the nitrile warhead can be controlled, offering opportunities for enhanced potency and selectivity.
The 1-Cyanocyclopropane Carboxamide Scaffold: A Privileged Motif for Cysteine Protease Inhibition
The 1-cyanocyclopropane carboxamide scaffold has emerged as a highly effective motif for targeting cysteine proteases. The inherent strain and unique orbital arrangement of the cyclopropane ring impart a rigid conformation, which can pre-organize the molecule for optimal binding to the enzyme's active site. This conformational rigidity minimizes the entropic penalty upon binding, a favorable attribute in drug design.
A prime exemplar of this scaffold's potential is the potent and selective cathepsin C inhibitor, IcatCXPZ-01 : (S)-2-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide.[4] This compound exhibits an impressive IC50 value of 15 ± 1 nM against cathepsin C, underscoring the efficacy of the 1-cyanocyclopropane core.[4]
Mechanism of Action: The Nitrile Warhead
The inhibitory activity of 1-cyanocyclopropane carboxamide analogs stems from the electrophilic nature of the nitrile group. The catalytic cysteine residue in the active site of the protease initiates a nucleophilic attack on the carbon atom of the nitrile. This results in the formation of a reversible covalent thioimidate adduct, effectively inactivating the enzyme.
Caption: Covalent inhibition of a cysteine protease by a 1-cyanocyclopropane analog.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of 1-cyanocyclopropane carboxamide inhibitors are exquisitely sensitive to structural modifications. The following sections dissect the key SAR trends observed for this class of compounds, with a comparative analysis against other cyclic nitrile inhibitors.
The Critical Role of the Cyclopropane Ring
The cyclopropane ring serves as a rigid scaffold that orients the crucial pharmacophoric elements for optimal interaction with the enzyme's active site. Its stereochemistry is paramount for activity. For instance, in IcatCXPZ-01, the (1R,2R) configuration of the cyclopropane ring is essential for its high potency.[4] This specific arrangement likely positions the cyano group for optimal nucleophilic attack by the catalytic cysteine and allows the carboxamide substituent to engage in favorable interactions with the enzyme's S-pockets.
The Amide Substituent: Probing the S-Pockets
The substituent attached to the carboxamide nitrogen plays a critical role in determining both potency and selectivity. This group extends into the S-pockets of the protease active site, which are specificity-determining regions.
| Compound/Analog | R-Group on Amide | Target Enzyme | Activity (IC50/Ki) | Reference |
| IcatCXPZ-01 | (S)-2-amino-butanamide with biphenyl-sulfone | Cathepsin C | 15 nM | [4] |
| Analog 1 | Phenyl | E. coli KARI | Weak Activity | [5] |
| Analog 2 | 4-bromophenyl | E. coli KARI | Weak Activity | [6] |
| Dicyano Analog | Substituted phenylacetonitrile | Pythium aphanidermatum | 55.3% inhibition @ 50 µg/mL | [3] |
Table 1: SAR of the Amide Substituent in 1-Cyanocyclopropanecarboxamide Analogs.
As evidenced by the highly decorated side chain of IcatCXPZ-01, extensive interactions within the S-pockets are crucial for achieving high potency against specific cathepsins.[4] In contrast, simple phenyl or substituted phenyl groups, as seen in analogs 1 and 2, confer only weak activity against other enzymes.[5][6] This highlights the necessity of tailoring the amide substituent to the specific topology of the target protease's active site.
Comparative Analysis with Other Cyclic Nitrile Inhibitors
To fully appreciate the contribution of the cyclopropane scaffold, it is instructive to compare its SAR with that of other cyclic nitrile inhibitors, such as the well-studied cyanopyrrolidines.
| Scaffold | Key Structural Features | Target Enzyme(s) | Potency Range | Reference |
| 1-Cyanocyclopropane | Rigid, planar-like three-membered ring | Cathepsin C | Nanomolar | [4] |
| 1-Cyanopyrrolidine | Flexible five-membered ring | Cathepsins B, K, L, S | Picomolar to Micromolar | [5] |
Table 2: Comparison of 1-Cyanocyclopropane and 1-Cyanopyrrolidine Scaffolds.
While cyanopyrrolidine-based inhibitors have demonstrated exceptional potency, particularly against cathepsins K, L, and S, the flexibility of the five-membered ring can sometimes lead to a less favorable entropic profile upon binding.[5] The rigidity of the cyclopropane ring in the 1-cyanocyclopropane carboxamide scaffold offers a potential advantage in this regard, pre-organizing the molecule for binding and potentially leading to improved selectivity.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis and evaluation of 1-cyanocyclopropanecarboxamide analogs are provided below.
General Synthesis of 1-Cyanocyclopropanecarboxamides
The synthesis of 1-cyanocyclopropanecarboxamides typically involves a multi-step sequence, starting with the formation of the cyclopropane ring, followed by functional group manipulations and final amide coupling.
Caption: General synthetic workflow for 1-cyanocyclopropanecarboxamide analogs.
Step-by-Step Protocol:
-
Cyclopropanation: To a solution of ethyl cyanoacetate and a suitable base (e.g., sodium ethoxide) in a polar aprotic solvent (e.g., ethanol), add 1,2-dibromoethane dropwise at room temperature. Heat the reaction mixture to reflux for several hours.
-
Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong base (e.g., sodium hydroxide). Heat to reflux to hydrolyze the ester.
-
Acidification and Extraction: Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the 1-cyanocyclopropanecarboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Amide Coupling: To a solution of the 1-cyanocyclopropanecarboxylic acid and the desired amine in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature until the reaction is complete.
-
Purification: Purify the final product by column chromatography on silica gel.
In Vitro Cysteine Protease Inhibition Assay
The inhibitory potency of the synthesized analogs can be determined using a fluorometric assay.
Materials:
-
Recombinant human cathepsin C (or other target cysteine protease)
-
Fluorogenic substrate (e.g., (H-Ser-Tyr)2-AMC for cathepsin C)
-
Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the enzyme solution.
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm).
-
Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.
Future Directions and Conclusion
The 1-cyanocyclopropanecarboxylate scaffold represents a highly promising platform for the development of novel cysteine protease inhibitors. The unique conformational constraints imposed by the cyclopropane ring, combined with the proven efficacy of the nitrile warhead, provide a solid foundation for the design of potent and selective therapeutic agents.
Future research in this area should focus on:
-
Exploring a wider range of amide substituents to probe the S-pockets of various cysteine proteases and enhance selectivity.
-
Investigating the impact of stereochemistry at all chiral centers to optimize potency.
-
Conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds.
By leveraging the principles of structure-based drug design and a thorough understanding of the SAR of this remarkable scaffold, the scientific community is well-positioned to develop innovative therapies for a host of diseases driven by dysregulated cysteine protease activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Peptidic 1-cyanopyrrolidines: synthesis and SAR of a series of potent, selective cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing different cyclopropanation methods like Simmons-Smith
The cyclopropane motif is a valuable structural element in medicinal chemistry and natural product synthesis, prized for its unique conformational and electronic properties. Its incorporation into molecular architectures often enhances biological activity and metabolic stability. This guide provides a detailed comparison of four key cyclopropanation methods: the Simmons-Smith reaction, transition metal-catalyzed cyclopropanation, the Kulinkovich reaction, and cyclopropanation using diazomethane. We present a side-by-side analysis of their performance, supported by experimental data, to assist researchers in selecting the optimal strategy for their synthetic endeavors.
Performance Comparison
The efficiency and stereoselectivity of cyclopropanation reactions are highly dependent on the chosen method and substrate. The following tables summarize the performance of each method across various metrics.
| Method | Reagents | Typical Yield (%) | Stereoselectivity | Substrate Scope | Key Advantages | Key Limitations |
| Simmons-Smith | CH₂I₂/Zn-Cu or Et₂Zn | 50-90+[1] | Stereospecific[2][3] | Broad; tolerant of many functional groups.[4] Electron-rich alkenes are more reactive.[4] | High functional group tolerance, reliable, and predictable stereochemistry.[4][5] | Stoichiometric zinc reagents required, can be expensive, and sometimes sluggish with electron-deficient alkenes.[2][6] |
| Transition Metal-Catalyzed | Diazo compounds/Rh(II) or Co(II) catalysts | 70-98[7][8] | High diastereo- and enantioselectivity achievable with chiral catalysts.[7] | Very broad, including electron-deficient and unactivated alkenes.[5][9] | Catalytic amounts of metal, high efficiency, and excellent stereocontrol.[5] | Diazo compounds can be hazardous; catalyst cost and optimization may be necessary.[10] |
| Kulinkovich Reaction | Grignard reagents/Ti(OR)₄ | 60-90+ | Variable diastereoselectivity.[11] | Esters, amides, and nitriles.[11][12] | Forms functionalized cyclopropanols and cyclopropylamines directly. | Requires stoichiometric titanium and Grignard reagents; limited to carbonyl and nitrile substrates.[13] |
| Diazomethane | CH₂N₂ (with light or catalyst) | Variable; can be high with catalysts. | Stereospecific.[10][14] | Primarily electron-deficient alkenes when catalyzed.[14] | Simple reagent, produces N₂ as the only byproduct. | Diazomethane is highly toxic and explosive, limiting its practical use.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for each key cyclopropanation method.
Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol describes the cyclopropanation of a generic alkene using diethylzinc and diiodomethane.
Materials:
-
Alkene (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 2.0 eq)
-
Diiodomethane (CH₂I₂, 2.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 eq) to the stirred solution.
-
Add diiodomethane (2.0 eq) dropwise. The reaction mixture may become cloudy.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.
-
Upon completion, cool the mixture to 0 °C and slowly quench with saturated aqueous NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Transition Metal-Catalyzed Cyclopropanation (Rhodium-Catalyzed)
This protocol outlines a general procedure for the rhodium-catalyzed cyclopropanation of an alkene using a diazo compound.
Materials:
-
Alkene (1.0-1.5 eq)
-
Diazo compound (e.g., ethyl diazoacetate, 1.0 eq)
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%)
-
Anhydrous solvent (e.g., DCM or toluene)
Procedure:
-
To a flask containing the alkene (1.0-1.5 eq) and the rhodium(II) catalyst (0.5-2 mol%) in an anhydrous solvent under an inert atmosphere, add a solution of the diazo compound (1.0 eq) in the same solvent dropwise over several hours using a syringe pump.
-
Stir the reaction mixture at room temperature until the diazo compound is consumed (monitored by TLC, indicated by the disappearance of the yellow color).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the cyclopropane product.
Kulinkovich Reaction
This protocol describes the synthesis of a cyclopropanol from an ester using a Grignard reagent and a titanium alkoxide.
Materials:
-
Ester (1.0 eq)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.0 eq)
-
Ethylmagnesium bromide (EtMgBr, 3.0 M solution in diethyl ether, 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Under an inert atmosphere, dissolve the ester (1.0 eq) and titanium(IV) isopropoxide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the ethylmagnesium bromide solution (2.0 eq) to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of celite and extract the filtrate with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Cyclopropanation with Diazomethane
Extreme caution is advised when working with diazomethane due to its high toxicity and explosive nature. This reaction should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety measures in place.
Materials:
-
Alkene (1.0 eq)
-
Diazomethane solution in diethyl ether (concentration determined prior to use)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) (optional, for catalyzed reactions)
Procedure:
-
Dissolve the alkene (1.0 eq) and optional catalyst in diethyl ether at -10 °C.
-
Slowly add the pre-chilled ethereal solution of diazomethane dropwise to the stirred alkene solution. Vigorous nitrogen evolution will be observed.
-
Continue addition until a faint yellow color of diazomethane persists, indicating complete consumption of the alkene.
-
Allow the reaction mixture to stand at low temperature for a few hours.
-
Carefully quench any excess diazomethane by the slow addition of acetic acid until the yellow color disappears.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine, dry over anhydrous potassium carbonate (K₂CO₃), and carefully remove the solvent by distillation at atmospheric pressure (to avoid co-distillation of any residual diazomethane).
-
Purify the product by distillation or chromatography.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the core mechanisms and a general experimental workflow.
Caption: Mechanism of the Simmons-Smith cyclopropanation.
Caption: General mechanism for transition metal-catalyzed cyclopropanation.
Caption: Simplified mechanism of the Kulinkovich reaction.
Caption: A general experimental workflow for cyclopropanation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04861K [pubs.rsc.org]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 13. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
The Strategic Advantage of Methyl 1-Cyanocyclopropanecarboxylate in Complex Molecule Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures with desired physicochemical and biological properties. Among the myriad of available synthons, strained ring systems, particularly cyclopropanes, have garnered significant attention for their ability to introduce conformational rigidity and unique three-dimensional topologies into target molecules. This guide provides a comprehensive comparison of Methyl 1-Cyanocyclopropanecarboxylate, a versatile donor-acceptor cyclopropane, with other common building blocks, highlighting its distinct advantages through experimental data and detailed synthetic protocols.
Introduction to this compound: A Privileged Scaffold
This compound is a bifunctional building block characterized by the presence of both an electron-withdrawing cyano group and a methyl ester group attached to the same carbon of a cyclopropane ring. This "donor-acceptor" substitution pattern activates the cyclopropane ring, making it susceptible to a variety of stereocontrolled ring-opening and cycloaddition reactions.[1][2][3][4] Its inherent strain and unique electronic properties offer a powerful tool for medicinal chemists to enhance metabolic stability, improve binding potency, and increase the membrane permeability of drug candidates.
Comparative Performance Analysis
The utility of this compound is best illustrated through direct comparison with other classes of building blocks in key synthetic transformations.
Synthesis of Constrained Amino Acids
Constrained amino acids are crucial components in peptidomimetics and drug design, offering control over peptide conformation.[5] this compound serves as an excellent precursor to 1-aminocyclopropanecarboxylic acid (ACC), a well-known constrained amino acid.[6] The synthesis involves the conversion of the cyano and ester groups to the corresponding amine and carboxylic acid.
Table 1: Comparison of Building Blocks for 1-Aminocyclopropanecarboxylic Acid (ACC) Synthesis
| Building Block | Key Transformation(s) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | 1. Hydrolysis of ester2. Reduction of nitrile or Hofmann/Curtius rearrangement of the corresponding amide | 70-85 (overall) | High overall yield, readily available starting material. | Requires multiple steps for functional group interconversion. |
| Diethyl Malonate | 1. Cyclopropanation with 1,2-dibromoethane2. Hofmann/Curtius rearrangement of the dicarboxylate | 60-75 (overall) | One-pot cyclopropanation possible. | Can lead to oligomerization; harsher reaction conditions may be required.[6] |
| Nitro-substituted Cyclopropanes | 1. Reduction of nitro group2. Functionalization of other substituents | Variable | Direct introduction of the amino group precursor. | Synthesis of the starting nitrocyclopropane can be challenging. |
Michael Addition and Ring-Opening Reactions
The electron-withdrawing nature of the cyano and ester groups in this compound facilitates nucleophilic attack, leading to ring-opening. This reactivity is highly valuable for the construction of complex acyclic structures with multiple stereocenters.
Table 2: Comparison of Acceptor-Substituted Cyclopropanes in Michael Addition/Ring-Opening Reactions
| Building Block | Nucleophile | Product Type | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Thiolates, Enolates | γ-functionalized nitrile esters | 80-95 | High reactivity, clean reaction profiles, versatile product for further elaboration. | Potential for competing reactions at the ester group. |
| 1,1-Cyclopropanediesters | Malonates | Spirocyclic compounds | 75-90 | Forms quaternary centers efficiently. | Less activated compared to the cyano-substituted analogue. |
| 1-Nitro-1-phenylthiocyclopropane | Grignard Reagents | γ-Nitro sulfides | 65-80 | Nitro group is a versatile synthetic handle. | Stability of the starting material can be a concern. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-aminocyclopropanecarboxylate Hydrochloride from this compound
This two-step protocol involves the hydrolysis of the ester followed by a Hofmann rearrangement of the resulting amide.
Step 1: Synthesis of 1-cyanocyclopropanecarboxamide
-
To a solution of this compound (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10 eq).
-
Stir the mixture in a sealed vessel at 60 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude 1-cyanocyclopropanecarboxamide, which can be used in the next step without further purification.
Step 2: Hofmann Rearrangement to Methyl 1-aminocyclopropanecarboxylate Hydrochloride
-
Prepare a solution of sodium hypobromite by adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (2.2 eq) in water.
-
Add the crude 1-cyanocyclopropanecarboxamide (1.0 eq) to the freshly prepared sodium hypobromite solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to pH 1.
-
Wash the aqueous layer with diethyl ether.
-
Concentrate the aqueous layer under reduced pressure to afford Methyl 1-aminocyclopropanecarboxylate hydrochloride as a solid.
Protocol 2: Michael-Initiated Ring Opening of this compound with a Thiolate Nucleophile
-
To a solution of this compound (1.0 eq) and a thiol (e.g., thiophenol, 1.1 eq) in a suitable solvent such as THF, add a base (e.g., sodium hydride, 1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding γ-thio-substituted nitrile ester.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic transformations involving this compound.
Caption: Synthesis of 1-aminocyclopropanecarboxylic acid.
Caption: General pathway for Michael-initiated ring opening.
Conclusion
This compound stands out as a highly versatile and reactive building block in organic synthesis. Its advantages over other building blocks lie in its predictable reactivity, the high yields often achieved in its transformations, and the synthetic utility of the resulting products. The ability to readily access constrained amino acids and complex, functionalized acyclic systems makes it an invaluable tool for researchers in drug discovery and medicinal chemistry. The provided experimental protocols offer a starting point for the practical application of this powerful synthon in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 1-(hydroxymethyl)cyclopropanecarboxylate [myskinrecipes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Methyl 1-Cyanocyclopropanecarboxylate: A Cost-Effectiveness Analysis
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. Methyl 1-cyanocyclopropanecarboxylate is a valuable building block in organic synthesis, and selecting the optimal synthetic route can significantly impact project timelines and budgets. This guide provides a comparative analysis of two primary routes for the synthesis of alkyl 1-cyanocyclopropanecarboxylates, focusing on cost-effectiveness, reaction efficiency, and scalability.
Comparison of Synthesis Routes
The two main approaches for synthesizing the 1-cyanocyclopropanecarboxylate core involve the cyclization of a cyanoacetic ester with a 1,2-dihaloethane or a multi-step process starting from γ-butyrolactone. Below is a summary of the key quantitative data for these routes.
| Parameter | Route 1: From Cyanoacetic Ester | Route 2: From γ-Butyrolactone (for MCC) |
| Starting Materials | Methyl/Ethyl Cyanoacetate, 1,2-Dibromoethane, Base (e.g., K2CO3, NaH) | γ-Butyrolactone, Dimethyl Sulfate, Base (e.g., Sodium Methoxide) |
| Key Intermediates | - | Methyl 4-((methoxysulfonyl)oxy)butyrate |
| Overall Yield | ~86% (for the acid)[1] | ~85%[2] |
| Reaction Steps | 1-2 steps | 2 steps[2] |
| Reaction Conditions | High temperature (reflux), atmospheric pressure | Elevated temperature (80-110°C) and pressure[2][3] |
| Catalyst | Phase-transfer catalyst (optional)[1] | Potassium Carbonate[2] |
| Solvents | DMSO, DMF, Ethanol | Methanol[2] |
| Relative Cost | Moderate (depends on base and solvent) | Potentially lower for industrial scale due to cheaper starting material |
| Scalability | Good for lab and pilot scale | Well-suited for industrial production[2] |
Note: Data for Route 2 pertains to the synthesis of Methyl Cyclopropanecarboxylate (MCC), a closely related analogue. The synthesis of the cyano-derivative via this route is less common.
Detailed Experimental Protocols
Route 1: Synthesis of Ethyl 1-Cyanocyclopropanecarboxylate from Ethyl Cyanoacetate
This method is a widely cited laboratory-scale synthesis. The corresponding methyl ester can be synthesized by substituting ethyl cyanoacetate with methyl cyanoacetate.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add ethyl cyanoacetate, 1,2-dibromoethane, and potassium carbonate in a solvent such as DMSO.[4]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure ethyl 1-cyanocyclopropanecarboxylate.[5]
Route 2: Synthesis of Methyl Cyclopropanecarboxylate from γ-Butyrolactone
This route, outlined in several patents for industrial production, involves a two-step process.[2]
Step 1: Ring-opening of γ-Butyrolactone
-
Reaction Setup: Charge a reactor with γ-butyrolactone, dimethyl sulfate, and a catalytic amount of potassium carbonate.[2]
-
Reaction: Heat the mixture to 80-90°C with stirring for several hours to complete the ring-opening ester exchange reaction, forming methyl 4-((methoxysulfonyl)oxy)butyrate.[2]
Step 2: Cyclization
-
Reaction: To the solution from the previous step, slowly add a solution of sodium methoxide in methanol while maintaining the temperature at 105-110°C.[2]
-
Workup and Purification: After the addition is complete, continue stirring for a short period. The methanol is then removed by distillation, and the resulting methyl cyclopropanecarboxylate is purified.[2]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthesis routes.
Caption: Comparison of two synthesis routes for cyclopropane carboxylates.
Cost-Effectiveness and Scalability Analysis
Route 1 is a straightforward and high-yielding method that is well-suited for laboratory and pilot-scale synthesis. The starting materials are readily available, though the cost of the base and solvent can influence the overall economics. The use of phase-transfer catalysts can improve reaction efficiency but adds to the cost.[1]
Route 2 , while demonstrated for a related compound, highlights an approach that is advantageous for large-scale industrial production.[2] The starting material, γ-butyrolactone, is generally inexpensive. This route avoids the use of dihaloethanes, which can be advantageous from an environmental and safety perspective. The process is designed for high-throughput production, making it a more cost-effective option at scale.
Conclusion
The choice between these synthetic routes for producing this compound and its analogs depends heavily on the desired scale of production and economic considerations. For laboratory research and smaller-scale needs, the direct cyclization of a cyanoacetic ester with a 1,2-dihaloethane offers a reliable and high-yielding protocol. For industrial-scale manufacturing where cost per kilogram is a critical factor, a multi-step process starting from an inexpensive feedstock like γ-butyrolactone presents a more economically viable and scalable solution. Researchers and drug development professionals should carefully evaluate these factors when selecting a synthesis strategy.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN111499508B - Preparation method of methyl cyclopropanecarboxylate - Google Patents [patents.google.com]
- 3. Methyl cyclopropane carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. 1-氰基-环丙基羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. orgsyn.org [orgsyn.org]
Safety Operating Guide
Proper Disposal of Methyl 1-Cyanocyclopropanecarboxylate: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of Methyl 1-cyanocyclopropanecarboxylate are critical for ensuring laboratory safety and environmental compliance. This compound, containing a reactive nitrile group, necessitates careful handling to mitigate risks associated with cyanide-containing materials. Adherence to the following procedural guidance is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to observe the following safety measures:
-
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE.
-
Ventilation: All handling and disposal activities must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1][2]
-
Avoid Incompatibilities: Keep cyanide-containing waste segregated from acids and strong oxidizing agents.[1][3] Contact with acids can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[1]
A summary of required personal protective equipment is provided in the table below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Double nitrile gloves or thicker, chemical-resistant nitrile rubber gloves.[3] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory | Use in a chemical fume hood is the primary engineering control.[1] A respirator may be required for spill cleanup. |
Step-by-Step Disposal Protocol
The primary method for the ultimate disposal of this compound is through a licensed chemical waste disposal service, which will likely utilize controlled incineration.[4] The following steps outline the in-laboratory procedures for waste collection and preparation for pickup by your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Containers: Use separate, dedicated, and clearly labeled hazardous waste containers for liquid and solid waste containing this compound.[1][2]
-
Liquid Waste:
-
Collect all liquid waste, including reaction residues and solvent rinses, in a compatible, leak-proof container.
-
Maintain the pH of the accumulated liquid waste at or above pH 10 to prevent the formation of hydrogen cyanide gas.[1][3] This can be achieved by adding a dilute solution of sodium hydroxide.
-
Label the container clearly as "Hazardous Waste: Cyanide, Toxic, Reactive".[1]
-
-
Solid Waste:
Step 2: Decontamination of Glassware and Surfaces
Proper decontamination is crucial to prevent cross-contamination.
-
Initial Rinse: Rinse all glassware that came into contact with the compound three times with a dilute sodium hydroxide solution (e.g., 0.1 M) within the fume hood. Collect these rinses as cyanide waste.[3]
-
Oxidative Decontamination: After the initial rinse, decontaminate surfaces and glassware by washing with a pH 10 buffered solution, followed by a freshly prepared 10% bleach solution.[2][5] This procedure helps to oxidize residual cyanide to the less toxic cyanate.
-
Caution: This treatment with bleach must be performed at a pH of 10 or higher to prevent the evolution of toxic cyanogen chloride (CNCl) gas.[3]
-
-
Final Cleaning: After decontamination, glassware can be washed with soap and water.[3]
Step 3: Storage and Disposal
-
Temporary Storage: Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from acids and clearly marked with warning signs.[5]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Protocol: In-Laboratory Neutralization of Inorganic Cyanide Waste
For dilute aqueous inorganic cyanide waste streams, chemical oxidation to the less toxic cyanate can be performed as a preliminary treatment step. This procedure should only be carried out by trained personnel with prior approval from their institution's EHS department.
Objective: To convert toxic cyanide ions (CN⁻) to less toxic cyanate ions (OCN⁻) using sodium hypochlorite (bleach).
Materials:
-
Aqueous cyanide waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Large beaker (at least twice the volume of the waste)
Procedure:
-
Place the beaker containing the aqueous cyanide waste on a stir plate within a chemical fume hood. Begin stirring.
-
Adjust the pH of the solution to between 10 and 11 by slowly adding the sodium hydroxide solution. Monitor the pH carefully.
-
Slowly add the sodium hypochlorite solution to the stirring cyanide waste. A general rule is to add approximately 1.5 liters of bleach for every 1 liter of 1% cyanide solution.
-
Continue stirring the reaction mixture for at least one hour to ensure the oxidation is complete.
-
After one hour, test for the presence of residual cyanide using an appropriate test kit. If cyanide is still present, add more hypochlorite solution and continue stirring.
-
Once the cyanide is fully destroyed, the resulting solution, now containing cyanate, must still be disposed of as hazardous waste through the EHS office, as it may contain other regulated components.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Methyl 1-cyanocyclopropanecarboxylate
Essential Safety and Handling Guide for Methyl 1-cyanocyclopropanecarboxylate
This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | Primary Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards. Hand Protection: Two pairs of powder-free nitrile gloves. Change gloves immediately upon contamination.[1][2][3] Body Protection: A flame-resistant lab coat, fully buttoned.[4] Respiratory Protection: Use in a certified chemical fume hood. If weighing outside a fume hood, an N95 respirator may be required depending on the quantity and potential for aerosolization. |
| Chemical Synthesis and Reactions | Primary Eye Protection: Chemical splash goggles. Secondary Eye and Face Protection: A face shield is required when there is a risk of splashing or exothermic reaction.[5] Hand Protection: Double-gloving with chemically resistant nitrile gloves is recommended.[3] Consult glove manufacturer's compatibility charts for specific solvents used. Body Protection: Flame-resistant lab coat. For larger-scale reactions, a chemical-resistant apron over the lab coat is advised. Footwear: Closed-toe, closed-heel shoes made of a non-porous material.[5] |
Operational Plan: Safe Handling and Disposal
A systematic approach to handling this compound is crucial for safety and experimental success.
Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.
Decontamination and Disposal Procedures
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization and Collection:
-
All waste containing this compound must be treated as hazardous waste.[7]
-
Collect all contaminated materials (e.g., gloves, wipes, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid waste should be stored in a separate, sealed, and labeled container.[7]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[8][9][10][11]
-
Do not dispose of waste down the drain or with regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Spill Response
Caption: Workflow for handling a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][9][12]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[8][9] Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8][9][12]
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid.[8][9]
References
- 1. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 2. armbrustusa.com [armbrustusa.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Methyl 1-Methylcyclopropane-1-carboxylate | 6206-25-3 | TCI EUROPE N.V. [tcichemicals.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
